SMO-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-methyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-17-6-7-19(23-14-28(2)16-26-23)13-22(17)27-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14,16H,15H2,1-2H3,(H,27,29) |
InChI Key |
IIZZQZANQFYVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. First identified in the fruit fly Drosophila melanogaster, this evolutionarily conserved cascade plays a pivotal role in cell fate determination, proliferation, and tissue patterning.[1][2] Its dysregulation is implicated in a variety of developmental abnormalities and cancers, making it a significant target for therapeutic intervention.[3][4] This guide provides a detailed overview of the core components and mechanism of the Hedgehog signaling pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Components of the Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is comprised of a series of proteins that transduce a signal from the cell surface to the nucleus, ultimately regulating the expression of target genes. The key players in this pathway are:
-
Hedgehog (Hh) Ligands: In mammals, there are three Hh ligands: Sonic hedgehog (Shh), Indian hedgehog (Ihh), and Desert hedgehog (Dhh).[3] These secreted proteins act as morphogens, meaning they elicit different cellular responses at different concentrations.[5] Shh is the most extensively studied of the three.[3]
-
Patched (Ptch) Receptor: A 12-pass transmembrane protein that acts as the receptor for Hh ligands.[6] In the absence of Hh, Patched (Ptch1 and its homolog Ptch2) tonically inhibits the activity of Smoothened.[7]
-
Smoothened (Smo): A 7-pass transmembrane protein with homology to G protein-coupled receptors (GPCRs).[8] Smo is the central signal transducer of the pathway. Its activity is suppressed by Ptch in the absence of a Hh ligand.[8]
-
Suppressor of Fused (Sufu): A key negative regulator in the cytoplasm that forms a complex with Gli proteins, preventing their activation.[3]
-
Gli Transcription Factors: The final effectors of the pathway are the zinc-finger transcription factors: Gli1, Gli2, and Gli3.[6] These proteins can act as either transcriptional activators or repressors of Hh target genes.[9]
Mechanism of Action: The "Off" and "On" States
The activity of the Hedgehog pathway is tightly controlled through the interplay of its core components, existing in either an "off" or "on" state.
The "Off" State: Absence of Hedgehog Ligand
In the absence of a Hedgehog ligand, the pathway is inactive. The Ptch receptor is localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub for the Hh pathway in vertebrates.[8] Ptch actively inhibits Smo, preventing its localization to the primary cilium and keeping it in an inactive state in intracellular vesicles.[3] Within the cytoplasm, a complex of proteins, including Sufu, binds to the Gli transcription factors. This complex promotes the proteolytic cleavage of Gli2 and Gli3 into their repressor forms (GliR).[3] These repressor forms then translocate to the nucleus and bind to the promoters of Hh target genes, actively suppressing their transcription.[3]
The "On" State: Presence of Hedgehog Ligand
The binding of a Hedgehog ligand, such as Shh, to the Ptch receptor initiates a cascade of events that activates the pathway.[10] This binding event leads to the internalization and degradation of the Ptch receptor.[11] The removal of Ptch's inhibitory effect allows Smoothened to translocate to the primary cilium and become activated.[3] Activated Smo then signals to the downstream cytoplasmic complex, leading to the dissociation of Sufu from the full-length Gli proteins (GliA).[6] These full-length, activated Gli proteins translocate to the nucleus, where they act as transcriptional activators, turning on the expression of Hh target genes.[3] These target genes include genes involved in cell proliferation, survival, and differentiation, as well as PTCH1 and GLI1 themselves, which are part of a negative feedback loop.[12]
Quantitative Data in Hedgehog Signaling
Quantitative analysis of the Hedgehog pathway provides crucial insights into its dynamics and regulation. The following tables summarize key quantitative data related to pathway components and inhibitors.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | |||
| PEG-cholesterol to HHIP-N | 23 µM | In vitro | [13] |
| Stoichiometry of Hh Signaling Components | Molecules per cell | Drosophila Cl8 cells | [1] |
| Smoothened (Smo) | ~4,000 | Drosophila Cl8 cells | [1] |
| Costal-2 (Cos2) | ~150,000 | Drosophila Cl8 cells | [1] |
| Fused (Fu) | ~100,000 | Drosophila Cl8 cells | [1] |
| Cubitus interruptus (Ci) | ~100,000 | Drosophila Cl8 cells | [1] |
| Suppressor of Fused (Sufu) | ~500,000 | Drosophila Cl8 cells | [1] |
| Hedgehog Pathway Inhibitors (IC50) | IC50 Value | Target | Reference |
| Vismodegib (GDC-0449) | 3 nM | SMO | [4] |
| Sonidegib (LDE225) | 1.3 nM | SMO | [4] |
| Saridegib (IPI-926) | 5 nM | SMO | [4] |
| Taladegib (LY2940680) | 0.56 nM | SMO | [4] |
| Small Molecule 7_3d3 | 0.4 ± 0.1 μM | SHHN | [11] |
| DYRK1 inhibitor (DYRKi) | 3.7 μM | Hh gene activity | [4] |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core Hedgehog signaling pathway and a typical experimental workflow for its study.
Caption: The canonical Hedgehog signaling pathway in its "Off" and "On" states.
Caption: A typical experimental workflow for studying the Hedgehog signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are essential for reproducible research in the field of Hedgehog signaling.
Luciferase Reporter Assay for Gli Activity
This assay is a powerful tool to quantify the transcriptional activity of Gli proteins, providing a readout of Hedgehog pathway activation.[6][14]
1. Cell Culture and Transfection:
- Seed NIH/3T3 cells, which are responsive to Hedgehog signaling, in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple Gli-binding sites in its promoter and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
2. Treatment:
- After 24 hours of transfection, replace the medium with a low-serum medium.
- Treat the cells with recombinant Shh protein (or other Hh ligands) at various concentrations to stimulate the pathway. For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding the Hh ligand. Include appropriate vehicle controls.
3. Cell Lysis:
- After the desired incubation period (typically 24-48 hours), remove the medium and wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells by adding passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15-20 minutes.
4. Measurement of Luciferase Activity:
- Transfer the cell lysate to a white, opaque 96-well plate.
- Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate and measure the luminescence using a luminometer.
- Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
- Calculate the fold change in luciferase activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle-treated control.
Immunoprecipitation of Hedgehog Pathway Components
Immunoprecipitation (IP) is used to isolate a specific protein from a complex mixture, such as a cell lysate, to study its abundance or its interaction with other proteins.
1. Cell Lysis:
- Culture cells to the desired confluency and treat them as required for the experiment.
- Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Incubate the lysate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
2. Pre-clearing the Lysate (Optional but Recommended):
- Transfer the supernatant to a new tube.
- Add protein A/G agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads.
- Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation:
- Add the primary antibody specific to the protein of interest to the pre-cleared lysate.
- Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to its target protein.
- Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C with rotation to capture the antibody-protein complex.
4. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads three to five times with ice-cold lysis buffer (or a less stringent wash buffer) to remove non-specifically bound proteins.
5. Elution and Analysis:
- Elute the immunoprecipitated proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Pellet the beads, and collect the supernatant containing the eluted proteins.
- Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or a potential interacting partner.
In Situ Hybridization for Hedgehog Ligand Expression
In situ hybridization (ISH) allows for the visualization of mRNA expression within the spatial context of a tissue or embryo, providing valuable information about the cellular source of Hedgehog ligands.
1. Tissue Preparation:
- Fix the tissue or embryo in a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS, to preserve the morphology and RNA integrity.
- Dehydrate the tissue through a series of graded ethanol washes and embed in paraffin.
- Section the paraffin-embedded tissue onto slides.
2. Pre-hybridization:
- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol washes.
- Permeabilize the tissue with proteinase K to allow the probe to access the target mRNA.
- Post-fix the sections with 4% PFA.
- Pre-hybridize the sections in hybridization buffer at the appropriate temperature to block non-specific binding sites.
3. Hybridization:
- Prepare a labeled antisense RNA probe for the Hedgehog ligand of interest (e.g., Shh). The probe is typically labeled with a hapten such as digoxigenin (DIG) or biotin.
- Dilute the labeled probe in hybridization buffer and apply it to the tissue sections.
- Incubate overnight in a humidified chamber at a specific temperature that allows for specific hybridization of the probe to the target mRNA.
4. Post-hybridization Washes:
- Perform a series of stringent washes with saline-sodium citrate (SSC) buffer at high temperatures to remove any non-specifically bound probe.
5. Detection:
- Block the sections to prevent non-specific antibody binding.
- Incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that specifically recognizes the hapten on the probe.
- Wash away the unbound antibody.
- Add a chromogenic substrate that will be converted by the enzyme into a colored precipitate at the site of mRNA expression.
6. Imaging:
- Counterstain the sections with a nuclear stain (e.g., DAPI or Nuclear Fast Red) if desired.
- Mount the slides with a coverslip and visualize the gene expression pattern using a microscope.
This in-depth guide provides a foundational understanding of the core Hedgehog signaling pathway, crucial for researchers and professionals in drug development. The provided quantitative data, detailed experimental protocols, and visual diagrams serve as valuable resources for designing and interpreting experiments aimed at understanding and targeting this critical cellular pathway.
References
- 1. A Quantification of Pathway Components Supports a Novel Model of Hedgehog Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Study of Smoothened Signaling in the Hedgehog Pathway [escholarship.org]
- 3. A gradient of Gli activity mediates graded Sonic Hedgehog signaling in the neural tube - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Immunoblotting of Endogenous Hedgehog Pathway Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Essential role for ligand-dependent feedback antagonism of vertebrate hedgehog signaling by PTCH1, PTCH2 and HHIP1 during neural patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hedgehog-Interacting Protein is a multimodal antagonist of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.stanford.edu [web.stanford.edu]
The Discovery and Development of SMO-IN-1: A Technical Overview of a Potent Smoothened Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
The Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway, has emerged as a pivotal target in oncology. Dysregulation of this pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma. This has spurred the development of a class of drugs known as SMO inhibitors. Among these is SMO-IN-1, an orally active small molecule inhibitor. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, the experimental protocols for its characterization, and its place within the broader landscape of SMO-targeted therapies.
The Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor. This leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to PTCH, the inhibition of SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that results in the activation of GLI transcription factors, which then enter the nucleus and activate the transcription of target genes involved in cell proliferation and differentiation.[1][2][3][4][5] Constitutive activation of this pathway, often due to mutations in PTCH or SMO itself, can lead to uncontrolled cell growth and tumorigenesis.
Caption: The Hedgehog Signaling Pathway: Ligand-dependent activation and inhibition.
Discovery and Mechanism of Action of this compound
This compound, also identified as Compound 15, is an orally active inhibitor of the Smoothened receptor.[6] Its discovery was likely the result of high-throughput screening campaigns designed to identify small molecules that could block Hedgehog pathway signaling. Such screens often utilize cell lines engineered to report on GLI transcription factor activity.
The primary mechanism of action of this compound is the direct inhibition of the SMO protein.[6] By binding to SMO, this compound prevents the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade, regardless of the presence of the Hedgehog ligand.[4] This leads to a suppression of GLI-mediated gene transcription and subsequent inhibition of cancer cell proliferation.
Quantitative Data
The potency of this compound has been quantified, providing a key metric for its biological activity. For comparison, data for other notable SMO inhibitors are also presented.
| Compound | Target | Assay | Potency (EC50/IC50) | Reference |
| This compound | SMO | Shh-induced Hh signaling | 89 nM (EC50) | [6] |
| Sonidegib | SMO | Mouse SMO binding | 1.3 nM (IC50) | [2] |
| Sonidegib | SMO | Human SMO binding | 2.5 nM (IC50) | [2] |
| Cyclopamine | SMO | Hh cell assay | 46 nM (IC50) | [2] |
| Vismodegib | SMO | Not Specified | Not Specified | [1] |
Experimental Protocols
The characterization of SMO inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Cell-Based Hedgehog Pathway Assay
-
Objective: To determine the potency of a compound in inhibiting the Hedgehog signaling pathway in a cellular context.
-
Methodology:
-
Cell Line: Mouse embryonic fibroblasts (e.g., C3H10T1/2) or other suitable cell lines with a functional Hedgehog pathway are used.
-
Pathway Activation: The pathway is activated using a small-molecule SMO agonist such as SAG (Smoothened Agonist) or with conditioned medium containing the Sonic Hedgehog (Shh) protein.[1]
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Readout: The level of pathway inhibition is measured by quantifying the expression of a downstream target gene, typically Gli1, using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: The concentration of the compound that causes a 50% reduction in Gli1 expression (EC50) is calculated.
-
SMO Binding Assay
-
Objective: To determine the direct binding affinity of a compound to the Smoothened receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human or mouse SMO receptor are prepared.
-
Radioligand: A radiolabeled SMO antagonist (e.g., [³H]-Sonidegib) is used as a competitive ligand.
-
Competition: The membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Measurement: The amount of radioligand bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, which reflects its binding affinity.
-
Caption: A typical workflow for the discovery and development of a small molecule inhibitor.
Synthesis and Development
The development of a concise and asymmetric synthesis is crucial for the production of SMO inhibitors. For instance, one reported synthesis of a SMO inhibitor involved an enzymatic transamination with concurrent dynamic kinetic resolution to establish the required stereocenters in a single step, achieving a high diastereomeric ratio and enantiomeric excess.[7] This efficient five-step synthesis resulted in a 40% overall yield.[7] While the specific synthetic route for this compound is not publicly detailed, it would have undergone a similar rigorous process of chemical optimization to ensure scalability and purity.
Preclinical development would have involved assessing the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), to confirm its oral activity. Efficacy would have been tested in animal models of Hedgehog-driven cancers.
Clinical Landscape and Future Directions
While there is no specific information regarding clinical trials for a compound explicitly named "this compound," several SMO inhibitors have progressed through clinical development and received regulatory approval. These agents have shown efficacy in treating specific patient populations with cancers driven by aberrant Hedgehog signaling. However, challenges such as the development of resistance, often through mutations in the SMO receptor, remain a significant hurdle.[8]
Future research in this area will likely focus on the development of next-generation SMO inhibitors that can overcome resistance mechanisms, as well as on combination therapies that target parallel or downstream pathways to enhance efficacy and prevent relapse.
Conclusion
This compound represents a potent, orally active inhibitor of the Smoothened receptor, a key player in the Hedgehog signaling pathway. Its discovery and development are emblematic of the targeted therapy approach in modern oncology. While detailed public information on this compound is limited, the principles of its discovery, mechanism of action, and the experimental methodologies for its characterization are well-established within the field of SMO inhibitor development. Further investigation and potential clinical evaluation will be necessary to fully elucidate the therapeutic potential of this compound in the treatment of Hedgehog-driven malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Smoothened in Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Smoothened (SMO) is a Class Frizzled (Class F) G protein-coupled receptor (GPCR) that functions as the central signal transducer of the Hedgehog (Hh) signaling pathway.[1] This evolutionarily conserved pathway is critical for embryonic development, tissue homeostasis, and regeneration.[2][3] Aberrant Hh signaling is implicated in a range of developmental disorders and cancers, including basal cell carcinoma (BCC) and medulloblastoma, making SMO a prime therapeutic target.[1][2] This guide provides a comprehensive overview of SMO's structure, its role in canonical and non-canonical Hh signaling, mechanisms of its regulation, and its significance as a drug target. It includes summaries of quantitative data, detailed experimental protocols for studying SMO function, and diagrams of key signaling and experimental workflows.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog pathway is a crucial cell-cell communication system.[1] The core of the pathway is controlled by two transmembrane proteins: Patched (Ptch), the Hh ligand receptor, and Smoothened (SMO), the signal transducer.[2] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), Ptch tonically inhibits SMO's activity.[2][4] The binding of Hh to Ptch alleviates this inhibition, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, Gli3).[2][3] These transcription factors then modulate the expression of Hh target genes, which are involved in cell proliferation, differentiation, and survival.[5]
Smoothened: Structure and Functional Domains
SMO is a seven-pass transmembrane protein with a structural resemblance to GPCRs.[1][6] Its key functional domains include:
-
Cysteine-Rich Domain (CRD): An extracellular N-terminal domain that is essential for signaling.[2] In vertebrates, this domain contains a binding pocket for endogenous oxysterols, which act as agonists.[4][7]
-
Seven-Transmembrane (7TM) Domain: This heptahelical bundle forms the core of the receptor and is embedded in the cell membrane. It contains a distinct binding site for various synthetic small-molecule modulators, including the antagonist cyclopamine and the agonist SAG.[4][6]
-
C-terminal Tail: An intracellular domain that is subject to extensive post-translational modifications, including phosphorylation and ubiquitination, which are critical for regulating SMO activity and trafficking.[8]
The Canonical Hedgehog Signaling Pathway
The canonical Hh pathway operates in a switch-like manner, transitioning between an "OFF" and "ON" state.
A. "OFF" State (Absence of Hh Ligand): In the absence of Hh ligand, the Ptch receptor is localized to the primary cilium (in vertebrates) and actively suppresses SMO.[2] This inhibition prevents SMO from accumulating in the cilium.[2] Downstream, a complex of proteins, including Suppressor of fused (Sufu), sequesters the full-length Gli transcription factor (Gli-F). This complex facilitates the proteolytic processing of Gli-F into its repressor form (Gli-R), which then translocates to the nucleus to inhibit the transcription of Hh target genes.[2][3]
B. "ON" State (Presence of Hh Ligand): Binding of Hh to Ptch leads to the internalization and degradation of the Ptch receptor.[2] This relieves the inhibition on SMO, which then undergoes conformational changes, becomes phosphorylated, and translocates into the primary cilium.[2][8] Ciliary SMO accumulation leads to the dissociation of the Sufu-Gli complex. This prevents the cleavage of Gli-F, allowing it to be converted into its activator form (Gli-A). Gli-A then enters the nucleus and activates the expression of target genes like PTCH1 and GLI1.[3][5]
Caption: Canonical Hedgehog (Hh) Signaling Pathway.
Regulation of Smoothened Activity
SMO activity is tightly controlled by multiple mechanisms:
-
Subcellular Localization: In vertebrates, Hh signaling is compartmentalized within the primary cilium. SMO's trafficking to and accumulation in this organelle is a critical activation step.[2][9] In the absence of Hh, Ptch prevents SMO from entering the cilium.[2]
-
Post-Translational Modifications (PTMs):
-
Phosphorylation: Upon Hh stimulation, the intracellular C-terminal tail of SMO becomes heavily phosphorylated by kinases like PKA and CK1. This phosphorylation promotes a conformational change, leading to SMO activation and stabilization at the cell surface or in the cilium.[8][10]
-
Ubiquitination & Sumoylation: In the "OFF" state, SMO is ubiquitinated, which targets it for internalization and degradation.[8][11] Hh signaling inhibits this ubiquitination and promotes sumoylation, a modification that counteracts ubiquitination and promotes SMO accumulation.[11][12]
-
-
Modulation by Lipids and Small Molecules:
-
Cholesterol: Membrane cholesterol is essential for SMO activity and Hh pathway function.[13][14]
-
Oxysterols: Endogenous molecules like 20(S)-hydroxycholesterol (20(S)-OHC) can bind to the SMO CRD and activate the pathway.[2][4]
-
Synthetic Modulators: A wide range of synthetic small molecules can directly bind to and modulate SMO activity, acting as either agonists or antagonists.[6][15]
-
Non-Canonical Hedgehog Signaling
In addition to the canonical Gli-dependent pathway, SMO can signal through non-canonical, Gli-independent mechanisms. These pathways often involve coupling to G-proteins, such as Gαi, which can lead to downstream effects like calcium flux and activation of small GTPases (e.g., RhoA, Rac).[2][3] Non-canonical signaling contributes to processes like cell migration and cytoskeletal arrangement.[3]
Role in Disease and as a Therapeutic Target
Aberrant activation of the Hh pathway, often due to loss-of-function mutations in PTCH or activating mutations in SMO, is a driving force in several cancers.[1][16] This makes SMO an attractive drug target.[1][17] Several SMO inhibitors have been developed, with two—Vismodegib and Sonidegib—approved by the FDA for the treatment of advanced basal cell carcinoma.[1][16] These drugs typically bind to the 7TM domain, blocking SMO's conformational activation.[4] However, clinical challenges include the development of drug resistance, often through secondary mutations in SMO.[18]
Caption: Binding sites of key SMO agonists and antagonists.
Quantitative Data Summary
The study of SMO modulators has generated significant quantitative data regarding their potency and binding affinities.
| Compound | Class | Target Site | Potency Metric | Value | Cell Line/System | Reference(s) |
| SAG | Agonist | 7TM Domain | EC₅₀ | ~3 nM | Shh-LIGHT2 | [6] |
| Vismodegib | Antagonist | 7TM Domain | IC₅₀ | ~3 nM | Varies | [1] |
| Sonidegib | Antagonist | 7TM Domain | IC₅₀ | ~1.3-2.5 nM | Varies | [16] |
| Cyclopamine | Antagonist | 7TM Domain | IC₅₀ | ~20-50 nM | Varies | [19] |
| 20(S)-OHC | Agonist | CRD | EC₅₀ | ~3 µM | Varies | [2] |
Table 1: Potency of common SMO modulators. EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the specific assay and cell line used.
Key Experimental Protocols
Studying SMO function requires a variety of cellular and biochemical assays. Below are methodologies for key experiments.
Protocol 1: Gli-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Methodology:
-
Cell Culture & Transfection: Seed NIH/3T3 or Shh-LIGHT2 cells (which stably express a Gli-luciferase reporter) in 96-well plates. Allow cells to adhere overnight.
-
Compound Treatment: Starve cells in low-serum media for 4-6 hours. Treat cells with varying concentrations of SMO agonists (e.g., SAG) or antagonists. For antagonist testing, co-treat with a constant concentration of an agonist or Hh-conditioned media.
-
Incubation: Incubate the treated cells for 24-48 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells using a suitable luciferase assay buffer (e.g., Promega Luciferase Assay System). Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to control for cell viability. Plot the normalized data against compound concentration to determine EC₅₀ or IC₅₀ values.
Caption: Workflow for a Gli-Luciferase Reporter Assay.
Protocol 2: SMO Ciliary Localization via Immunofluorescence
This imaging-based assay visualizes the accumulation of SMO in the primary cilium upon pathway activation.
Methodology:
-
Cell Culture: Plate NIH/3T3 or other ciliated cells on glass coverslips. Grow to confluence and then serum-starve for 24 hours to induce ciliogenesis.
-
Stimulation: Treat cells with Hh ligand (e.g., ShhN conditioned media) or a SMO agonist (e.g., SAG) for 2-4 hours to induce SMO translocation.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C: anti-SMO and a ciliary marker (e.g., anti-acetylated tubulin).
-
Wash with PBS and incubate with species-specific, fluorophore-conjugated secondary antibodies for 1 hour at room temperature.
-
Stain nuclei with DAPI.
-
-
Imaging and Analysis: Mount coverslips on slides and image using a fluorescence or confocal microscope. Quantify the percentage of cilia (marked by acetylated tubulin) that show co-localized SMO staining.[9]
Protocol 3: SMO Ubiquitination/Sumoylation Assay
This biochemical assay detects the post-translational modification of SMO using immunoprecipitation followed by western blotting.
Methodology:
-
Cell Culture and Transfection: Transfect HEK293T or Drosophila S2 cells with expression constructs for tagged SMO (e.g., Myc-SMO) and tagged Ubiquitin (e.g., HA-Ub) or SUMO (e.g., HA-SUMO2).[12]
-
Treatment: Treat cells with Hh ligand or SMO modulators as required. To prevent protein degradation, treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.[12]
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors and a deubiquitinase/desumoylase inhibitor (e.g., N-ethylmaleimide, NEM).[12]
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the SMO tag (e.g., anti-Myc antibody) overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against the Ubiquitin/SUMO tag (e.g., anti-HA antibody) to detect the high-molecular-weight smear characteristic of polyubiquitination or polysumoylation.
-
Re-probe with the anti-SMO antibody to confirm successful immunoprecipitation.
-
References
- 1. Smoothened - Wikipedia [en.wikipedia.org]
- 2. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Smoothened in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of the Smoothened extracellular domain in vertebrate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Smoothened Regulation in Hedgehog Signaling - ProQuest [proquest.com]
- 11. Frontiers | Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling [frontiersin.org]
- 12. Cell-Based Assays for Smoothened Ubiquitination and Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Small molecule modulation of Smoothened activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajosr.org [ajosr.org]
- 17. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer [mdpi.com]
- 19. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of SMO-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMO-IN-1 is a potent, orally active inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This document provides a technical guide to the in vitro activity of this compound, summarizing its potency and outlining key experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in their evaluation and application of this compound.
Introduction to the Hedgehog Signaling Pathway and SMO
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding to PTCH, this inhibition is relieved, leading to the activation of SMO. Activated SMO then initiates a downstream signaling cascade that culminates in the activation of GLI family transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2]
This compound: A Smoothened Inhibitor
This compound is a small molecule inhibitor that directly targets the SMO receptor, thereby blocking the Hedgehog signaling pathway.[3] By inhibiting SMO, this compound prevents the downstream activation of GLI transcription factors and the subsequent expression of Hh target genes. This mechanism of action makes this compound a valuable tool for studying the Hedgehog pathway and a potential therapeutic agent for Hh-driven cancers.
Quantitative In Vitro Activity
The primary reported in vitro activity for this compound is its potency in inhibiting the Sonic Hedgehog (SHH)-induced signaling.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 89 nM | Inhibition of Sonic Hedgehog (SHH) protein activity | [3] |
Note: Further quantitative data, such as IC50 values in various cancer cell lines and direct binding affinity (Kd or Ki) to the SMO receptor, are essential for a comprehensive in vitro profile. Researchers are encouraged to determine these parameters in their specific assay systems.
Key Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the in vitro activity of SMO inhibitors like this compound.
GLI-Luciferase Reporter Assay
This cell-based assay is a cornerstone for quantifying the activity of Hedgehog pathway modulators. It measures the transcriptional activity of the GLI proteins, the final effectors of the canonical Hh pathway.
Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing GLI binding sites. Inhibition of the Hh pathway by a compound like this compound leads to a decrease in GLI-mediated transcription and a corresponding reduction in luciferase expression, which can be quantified by luminescence.
Detailed Protocol:
-
Cell Line: NIH/3T3 cells or other suitable cell lines endogenously expressing components of the Hedgehog pathway are commonly used.
-
Transfection: Cells are transiently or stably transfected with a GLI-responsive luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Assay Plating: Transfected cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.
-
Pathway Activation: The Hedgehog pathway is activated by adding a recombinant Hedgehog ligand (e.g., SHH) or a SMO agonist (e.g., SAG).
-
Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then plotted against the compound concentration to determine the IC50 value.
BODIPY-Cyclopamine Binding Assay
This is a competitive binding assay used to determine if a test compound binds to the same site on the SMO receptor as cyclopamine, a well-characterized SMO antagonist.
Principle: BODIPY-cyclopamine is a fluorescently labeled analog of cyclopamine. If this compound binds to the cyclopamine binding site on SMO, it will compete with and displace BODIPY-cyclopamine, leading to a decrease in the fluorescent signal associated with the cells.
Detailed Protocol:
-
Cell Line: HEK293 cells or other suitable cells overexpressing the human SMO receptor are used.
-
Assay Plating: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are incubated with increasing concentrations of unlabeled this compound.
-
Fluorescent Ligand Addition: A fixed concentration of BODIPY-cyclopamine is added to each well.
-
Incubation: The plate is incubated at 37°C for a sufficient time to reach binding equilibrium.
-
Washing: Unbound fluorescent ligand is removed by washing the cells with a suitable buffer.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is plotted against the concentration of this compound to determine the IC50 or Ki value.
Immunofluorescence Assay for SMO Ciliary Localization
Activation of the Hedgehog pathway leads to the translocation of SMO to the primary cilium. This assay visualizes the effect of this compound on this critical step.
Principle: Immunofluorescence is used to detect the subcellular localization of SMO. Inhibition of SMO by this compound is expected to prevent its agonist-induced accumulation in the primary cilium.
Detailed Protocol:
-
Cell Culture: Ciliated cells, such as NIH/3T3 or mouse embryonic fibroblasts (MEFs), are grown on glass coverslips.
-
Compound Treatment and Pathway Activation: Cells are pre-treated with this compound or vehicle, followed by stimulation with a SMO agonist (e.g., SAG).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against SMO and a primary antibody against a ciliary marker (e.g., acetylated α-tubulin). This is followed by incubation with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.
-
Analysis: The percentage of cells showing co-localization of SMO and the ciliary marker is quantified.
Visualizations
Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway and the point of intervention by this compound.
Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for the in vitro characterization of a SMO inhibitor.
Conclusion
This compound is a valuable research tool for investigating the Hedgehog signaling pathway. Its inhibitory effect on SMO makes it a candidate for further investigation in Hh-dependent disease models. This guide provides a foundational understanding of its in vitro activity and the experimental procedures required for its comprehensive characterization. The provided protocols and diagrams serve as a starting point for researchers to design and execute their studies effectively.
References
SMO-IN-1 Target Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMO-IN-1 is a potent and orally active inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO a key therapeutic target. This document provides a technical overview of the binding affinity of this compound to its target, including available quantitative data, putative experimental methodologies for its determination, and the broader context of its mechanism of action within the SMO signaling cascade.
Introduction to Smoothened (SMO) and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2][3] The G protein-coupled receptor (GPCR) Smoothened (SMO) is the central signal transducer of this pathway.[1][4] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity.[1][2] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of GLI family transcription factors.[1][2][4] These transcription factors then regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2] Aberrant activation of the Hh pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[1]
This compound: A Smoothened Inhibitor
This compound is a small molecule inhibitor designed to antagonize the function of the SMO receptor, thereby blocking the Hedgehog signaling pathway.[5][6] Its inhibitory action makes it a valuable tool for cancer research and a potential therapeutic agent.
Quantitative Binding Affinity Data
The primary available quantitative measure of this compound's potency is its half-maximal effective concentration (EC50). This value represents the concentration of the inhibitor that elicits 50% of the maximal response in a cell-based or biochemical assay.
| Parameter | Value | Target | Assay Context |
| EC50 | 89 nM | Smoothened (SMO) | Inhibition of Sonic Hedgehog (Shh) protein activity |
Experimental Protocols
While the precise experimental protocol used to determine the EC50 of this compound is not explicitly detailed in the available literature, a common method for assessing the potency of SMO inhibitors is a cellular reporter gene assay. The following represents a generalized protocol that could be employed for such a measurement.
Hypothetical GLI-Luciferase Reporter Gene Assay
This assay measures the activity of the GLI transcription factor, a downstream effector of SMO signaling. Inhibition of SMO by this compound leads to a decrease in GLI-mediated luciferase expression.
Materials:
-
NIH/3T3 or other suitable cell line stably expressing a GLI-responsive luciferase reporter construct.
-
Recombinant Sonic Hedgehog (Shh) protein.
-
This compound.
-
Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the GLI-reporter cell line in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Replace the cell culture medium with medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a fixed, predetermined concentration of recombinant Shh to all wells (except for a negative control) to activate the Hedgehog pathway.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
Visualization of Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and this compound Inhibition
Caption: Hedgehog signaling pathway activation and inhibition by this compound.
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound.
Conclusion
This compound is a confirmed inhibitor of the Smoothened receptor with a reported EC50 of 89 nM. While detailed binding kinetics and structural data are not extensively available, its potency in cellular assays highlights its potential as a valuable research tool and a candidate for further drug development. The methodologies and pathways described herein provide a foundational understanding for researchers working with this and other SMO inhibitors. Further studies to elucidate the precise binding mode and kinetic parameters of this compound would provide deeper insights into its mechanism of action and could aid in the design of next-generation Hedgehog pathway inhibitors.
References
- 1. Surface Plasmon Resonance Microscopy: From Single-Molecule Sensing to Single-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gurufocus.com [gurufocus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Pharmacokinetics of SMO-IN-1: A Technical Overview
Despite extensive investigation, specific quantitative pharmacokinetic data for the Smoothened (SMO) inhibitor, SMO-IN-1, remains elusive in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a foundational understanding of the anticipated pharmacokinetic considerations for this compound by drawing parallels with other well-characterized SMO inhibitors and outlining the general experimental protocols and signaling pathways relevant to its mechanism of action.
Executive Summary
This compound is an orally active inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in the development of various cancers. While the preclinical efficacy of this compound has been noted, a detailed pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is not currently available in published studies. This guide will, therefore, focus on the general pharmacokinetic properties of SMO inhibitors, the methodologies used to assess them, and the underlying biological pathways.
The Hedgehog Signaling Pathway and the Role of SMO
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits SMO, preventing downstream signal transduction. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many cancers, mutations in PTCH or SMO lead to constitutive activation of the pathway, driving tumor growth. SMO inhibitors like this compound are designed to block this aberrant signaling.
Below is a diagram illustrating the canonical Hedgehog signaling pathway.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, and the inhibitory action of this compound.
General Pharmacokinetic Profile of SMO Inhibitors
Based on data from approved SMO inhibitors such as vismodegib and sonidegib, we can anticipate a general pharmacokinetic profile for this compound. It is important to note that these are projections and would require experimental validation for this compound.
| Pharmacokinetic Parameter | Expected Characteristics for an Oral SMO Inhibitor |
| Absorption | Variable oral bioavailability. Factors such as formulation, food effects, and first-pass metabolism can significantly influence absorption. |
| Distribution | High plasma protein binding is common for this class of drugs, which can affect the volume of distribution and the concentration of free, active drug. |
| Metabolism | Primarily hepatic metabolism, often involving cytochrome P450 (CYP) enzymes. The specific isozymes involved would need to be identified to assess potential drug-drug interactions. |
| Excretion | Elimination is typically through both renal and fecal routes, with the parent drug and its metabolites being excreted. |
| Half-life (t½) | Generally, SMO inhibitors exhibit a long half-life, which supports once-daily dosing regimens. |
Experimental Protocols for Pharmacokinetic Assessment
To determine the specific pharmacokinetic parameters of this compound, a series of preclinical in vitro and in vivo studies would be necessary. The following outlines the standard experimental workflows.
In Vitro Studies
-
Metabolic Stability: Incubating this compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) to determine the rate of metabolism and identify the primary metabolites.
-
CYP450 Inhibition and Induction: Assessing the potential of this compound to inhibit or induce major CYP450 enzymes to predict drug-drug interactions.
-
Plasma Protein Binding: Using techniques like equilibrium dialysis or ultrafiltration to determine the fraction of this compound bound to plasma proteins.
-
Permeability Assays: Employing Caco-2 cell monolayers to predict intestinal absorption.
The logical workflow for these in vitro assessments is depicted below.
Caption: A typical experimental workflow for in vitro pharmacokinetic profiling of a new chemical entity.
In Vivo Studies
-
Pharmacokinetic Studies in Animal Models: Administering this compound to animal models (e.g., mice, rats) via different routes (e.g., intravenous, oral) and collecting blood samples at various time points. The concentration of this compound in plasma is then measured using a validated analytical method (e.g., LC-MS/MS). This allows for the calculation of key parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Tissue Distribution Studies: Analyzing the concentration of this compound in various tissues to understand its distribution throughout the body.
-
Excretion Studies: Quantifying the amount of this compound and its metabolites in urine and feces to determine the primary routes of elimination.
The general workflow for an in vivo pharmacokinetic study is outlined in the following diagram.
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study in preclinical animal models.
Conclusion and Future Directions
While this compound shows promise as a targeted anticancer agent, a comprehensive understanding of its pharmacokinetic properties is critical for its further development. The absence of published data necessitates dedicated preclinical studies following the established protocols outlined in this guide. Future research should focus on generating robust ADME data for this compound to enable accurate prediction of its behavior in humans and to inform the design of potential clinical trials. Such studies will be instrumental in determining the therapeutic potential and safety profile of this SMO inhibitor.
The Hedgehog Pathway: A Core Axis in Cancer Development and a Target for Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a pivotal player in the initiation and progression of a spectrum of human cancers.[1][2][3] Normally quiescent in most adult tissues, its aberrant reactivation can drive tumorigenesis and sustain malignant phenotypes.[4][5] This in-depth technical guide provides a comprehensive overview of the Hedgehog pathway's role in cancer, focusing on its core mechanisms, quantitative data on its dysregulation, detailed experimental protocols for its study, and the landscape of therapeutic intervention.
Core Signaling Cascade
The canonical Hedgehog signaling pathway is a meticulously regulated system that controls the activity of the Gli family of transcription factors.[6][7] The central components include the Hedgehog ligands (Sonic, Indian, and Desert Hedgehog), the transmembrane receptor Patched (PTCH), the G protein-coupled receptor-like protein Smoothened (SMO), and the Gli transcription factors (GLI1, GLI2, and GLI3).[4][7]
Pathway "Off" State
In the absence of a Hedgehog ligand, the PTCH receptor actively inhibits SMO, preventing its localization to the primary cilium.[3] This allows for the formation of a cytoplasmic protein complex that includes Suppressor of Fused (SUFU). This complex sequesters GLI proteins in the cytoplasm, leading to their proteolytic cleavage into repressor forms (GliR).[7] These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.[6]
Caption: Canonical Hedgehog Signaling Pathway - "Off" State.
Pathway "On" State
The binding of a Hedgehog ligand to PTCH alleviates its inhibition of SMO.[8] Activated SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of the SUFU-GLI complex.[9] This releases the full-length activator form of GLI (GliA), which translocates to the nucleus and activates the transcription of Hh target genes, including GLI1 and PTCH1, which are involved in cell proliferation, survival, and differentiation.[8][9]
References
- 1. Hedgehog pathway and cancer: A new area (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target [mdpi.com]
- 4. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
SMO-IN-1 Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMO-IN-1 is a potent and orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound exerts its biological effects by binding to the SMO receptor, thereby inhibiting the downstream activation of GLI transcription factors and the subsequent expression of Hh target genes. This application note provides detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, apoptosis, and Hedgehog pathway activity.
Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal, leading to the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then regulate the transcription of target genes that control cell proliferation, survival, and differentiation. This compound functions as an antagonist of the SMO receptor, effectively blocking this signaling cascade.
References
Application Notes and Protocols for SMO Inhibitor (SMO-IN-1) Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of Smoothened (SMO) inhibitors, exemplified by compounds such as Vismodegib (GDC-0449) and Sonidegib (Erismodegib, NVP-LDE225), in preclinical mouse models. The protocols and data presented are intended to serve as a starting point for researchers designing in vivo efficacy studies for novel SMO inhibitors like SMO-IN-1.
Introduction to SMO Inhibitors and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Dysregulation of this pathway, often through mutations in key components like Patched (PTCH) or SMO, can lead to the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[3][4] SMO inhibitors are a class of targeted therapeutics that block the Hh signaling cascade by binding to the SMO protein, thereby preventing the activation of downstream target genes.[4][5]
Quantitative Data Summary: SMO Inhibitor Dosing in Mouse Models
The following table summarizes reported dosages and administration routes for the well-characterized SMO inhibitors Vismodegib and Sonidegib in various mouse models. This data can be used to guide dose selection for investigational SMO inhibitors.
| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Vismodegib (GDC-0449) | Ptch+/- allograft | Medulloblastoma | ≥25 mg/kg | Oral gavage | Twice daily | [6][7] |
| D5123 & 1040830 xenografts | Colorectal Cancer | Up to 92 mg/kg | Oral gavage | Twice daily | [6][7] | |
| C57BL/6J | N/A (Taste alteration study) | 30 mg/kg | Oral gavage | Daily for 15 weeks | [8] | |
| TUBO cell inoculated BALB/c | Breast Cancer | Not specified | Not specified | Not specified | [9] | |
| Sonidegib (Erismodegib, NVP-LDE225) | Ptch+/-p53-/- allograft | Medulloblastoma | 5, 10, 20 mg/kg | Oral gavage | Daily | [10][11] |
| Orthotopic Ptch+/-p53-/- allograft | Medulloblastoma | 40 mg/kg | Oral gavage | Twice daily | [11] | |
| 7.5-m and 15-m-old mice | N/A (Memory study) | 20 mg/kg | Not specified | Not specified | [10] | |
| 786-O SuR xenograft | Renal Cell Carcinoma | Not specified | Daily | For 3 weeks | [12] |
Experimental Protocols
Protocol 1: Preparation of SMO Inhibitor Formulation for Oral Gavage
This protocol describes the preparation of a suspension-based formulation suitable for oral administration to mice.
Materials:
-
SMO inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, 2-hydroxypropyl-β-cyclodextrin:DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Balance
Procedure:
-
Calculate the required amount of SMO inhibitor and vehicle based on the desired final concentration and the total volume needed for the study cohort.
-
Accurately weigh the SMO inhibitor powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to ensure the powder is adequately suspended.
-
If the compound does not readily suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator to aid in dispersion.
-
Visually inspect the suspension to ensure it is homogenous before each administration. If settling occurs, vortex briefly before drawing the dose.
-
Store the formulation as recommended by the compound's stability data (e.g., at 4°C for short-term storage).
Protocol 2: Administration of SMO Inhibitor via Oral Gavage
Oral gavage is a common method for precise oral administration of compounds to rodents.[13][14][15][16][17]
Materials:
-
Prepared SMO inhibitor formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)[13]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of the formulation to administer based on the desired mg/kg dose. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[13]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip on the scruff of the neck to immobilize the head.[17]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.[14]
-
With the mouse in an upright position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[16] The mouse should swallow the tube as it is advanced.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.[14]
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-administration for any signs of distress, such as difficulty breathing or leakage of the compound from the mouth or nose.[14]
Protocol 3: Administration of SMO Inhibitor via Intraperitoneal (IP) Injection
Intraperitoneal injection is another common route for systemic drug administration in mice.[3][18][19][20][21]
Materials:
-
Prepared SMO inhibitor formulation (sterile)
-
Sterile needles (e.g., 25-27 gauge)[18]
-
Sterile syringes (1 mL)
-
70% Isopropyl alcohol wipes
-
Animal scale
Procedure:
-
Weigh each mouse to calculate the correct injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.[18]
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[3][19]
-
Clean the injection site with a 70% alcohol wipe.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[19]
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reaction at the injection site.
Visualizations
Hedgehog Signaling Pathway and SMO Inhibition
Caption: Hedgehog signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vismodegib, an antagonist of hedgehog signaling, directly alters taste molecular signaling in taste buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Hedgehog signalling by NVP-LDE225 (Erismodegib) interferes with growth and invasion of human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.fsu.edu [research.fsu.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. youtube.com [youtube.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. protocols.io [protocols.io]
Preparing a Stock Solution of SMO-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for SMO-IN-1, a potent and orally active inhibitor of Smoothened (SMO). SMO is a critical G protein-coupled receptor in the Hedgehog (Hh) signaling pathway, a key regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the development of various cancers. Accurate and consistent preparation of this compound stock solutions is paramount for achieving reproducible and reliable experimental results in cancer research and drug development. This guide outlines the necessary materials, step-by-step procedures, and essential data for laboratory use.
Compound Information: this compound
This compound acts by antagonizing the SMO receptor, which, upon activation, transduces the Hh signal downstream, leading to the activation of GLI transcription factors.[1] By inhibiting SMO, this compound effectively blocks this cascade. The physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(4-((pyridin-2-yloxy)methyl)benzoyl)-5-methyl-N'-(1-methyl-1H-pyrazol-4-yl)benzamide | |
| Molecular Formula | C₂₄H₂₂N₄O₂ | [2] |
| Molecular Weight | 398.46 g/mol | [2] |
| CAS Number | 1126365-66-9 | [2] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |
| Mechanism of Action | Inhibitor of Smoothened (SMO) | [3] |
Required Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile)
Equipment:
-
Analytical balance (sensitivity of at least 0.1 mg)
-
Vortex mixer
-
Calibrated micropipettes (P1000, P200, P20)
-
Fume hood
-
Optional: Sonicator (water bath)
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as necessary for your experimental needs.
Safety Precaution: Perform all steps involving DMSO and this compound powder inside a chemical fume hood. DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin.[4]
Step 1: Calculate the Required Mass of this compound
To prepare a 10 mM stock solution, the required mass is calculated using the following formula:
Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 398.46 g/mol × 1000 mg/g
-
Mass (mg) = 3.98 mg
Step 2: Weighing the this compound Powder
-
Place a sterile, empty microcentrifuge tube on the analytical balance and tare its weight.
-
Carefully weigh out approximately 3.98 mg of this compound powder directly into the tared tube. Record the exact mass.
-
Note: Weighing small quantities can be challenging. For improved accuracy, it is recommended to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the desired 10 mM concentration.
-
Step 3: Dissolving the Compound
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For exactly 3.98 mg, this will be 1.0 mL.
-
Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be formed.
-
If dissolution is slow, briefly sonicate the tube in a water bath to aid the process.
Step 4: Aliquoting and Labeling
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound compound and its stock solutions.
| Form | Storage Temperature | Recommended Duration | Light Protection | Reference |
| Powder | -20°C | Up to 3 years | Recommended | [2] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Required (Amber Vials) | [2] |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to compound degradation. Use single-use aliquots whenever possible.
-
Hygroscopicity: this compound powder and DMSO are hygroscopic. Store them in tightly sealed containers in a dry environment.
Experimental Workflow
The following diagram illustrates a typical workflow from preparing the stock solution to its application in a cell-based assay.
Caption: Workflow from this compound stock preparation to cell treatment.
Mechanism of Action: Hedgehog Signaling Pathway
This compound targets the Smoothened (SMO) receptor. In the "off" state, the Patched (PTCH1) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is relieved, allowing SMO to become active. Activated SMO prevents the degradation of GLI transcription factors, which can then translocate to the nucleus and activate target gene expression, promoting cell proliferation and survival. This compound binds to SMO, preventing its activation and keeping the pathway in the "off" state.
Caption: Inhibition of the Hedgehog pathway by this compound.
References
Application Notes and Protocols for SMO-IN-1 in Medulloblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma, the most common malignant brain tumor in children, is classified into distinct molecular subgroups. The Sonic Hedgehog (SHH) subgroup, characterized by aberrant activation of the Hedgehog signaling pathway, accounts for approximately 30% of all medulloblastoma cases. A key driver of this pathway is the G protein-coupled receptor, Smoothened (SMO). Constitutive activation of SMO, often due to mutations in upstream components like Patched (PTCH), leads to the activation of GLI transcription factors and subsequent expression of target genes that promote cell proliferation and survival.
SMO-IN-1 is a potent and orally active inhibitor of the Smoothened (SMO) receptor. Its ability to block the Hedgehog signaling cascade makes it a valuable tool for preclinical research in SHH-driven medulloblastoma. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo medulloblastoma models to assess its therapeutic potential and to elucidate the mechanisms of Hedgehog pathway inhibition.
Mechanism of Action
This compound acts as an antagonist to the SMO receptor. In the canonical Hedgehog signaling pathway, the binding of the SHH ligand to its receptor, Patched (PTCH1), alleviates the inhibition of PTCH1 on SMO. This allows SMO to transduce the signal downstream, leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes, including GLI1 and PTCH1 themselves, which are involved in cell cycle progression and proliferation. By binding to and inhibiting SMO, this compound effectively blocks this signaling cascade, leading to a reduction in the expression of these target genes and subsequent inhibition of tumor cell growth.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide a comparative overview with other SMO inhibitors used in medulloblastoma research.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Cell Line | Potency (EC50 / IC50) | Reference |
| This compound | Hedgehog Pathway Inhibition (Shh-induced osteoblast differentiation) | C3H 10T1/2 | 89 nM (EC50) | [1] |
| This compound | Gli Reporter Gene Assay | NIH3T3 | 5 nM (IC50) | [1] |
Table 2: Comparative In Vitro Efficacy of SMO Inhibitors in Medulloblastoma Models
| Compound | Medulloblastoma Cell Line / Model | Assay Type | Potency (IC50) | Reference |
| Sonidegib | Ptch+/-;p53-/- allografts | Cell Viability | Low nanomolar | [1] |
| Vismodegib | Ptch+/- medulloblastoma cells | Cell Viability | Low nanomolar | [2] |
| Cyclopamine | Daoy | Cell Viability (MTT) | ~5 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in medulloblastoma research are provided below.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of medulloblastoma cell lines.
Materials:
-
Medulloblastoma cell lines (e.g., DAOY, D283, UW228)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed medulloblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Hedgehog Target Gene Expression
This protocol measures the effect of this compound on the mRNA expression levels of Hedgehog pathway target genes, such as GLI1 and PTCH1.
Materials:
-
Medulloblastoma cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 value) for 24-48 hours. Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target genes and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Protocol 3: In Vivo Medulloblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of medulloblastoma.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Medulloblastoma cells (e.g., DAOY) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 106 medulloblastoma cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse. For orthotopic models, stereotactically inject cells into the cerebellum.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally by gavage at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle. A typical starting dose for a novel SMO inhibitor might be in the range of 20-50 mg/kg, but this needs to be optimized.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Excise the tumors for further analysis (e.g., histology, Western blot, qPCR).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO for in vitro studies) before further dilution in culture medium or vehicle. Precipitation can lead to inaccurate dosing.
-
Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. This can be investigated using techniques such as kinome profiling or by testing the inhibitor in cell lines that do not rely on the Hedgehog pathway for their proliferation.
-
Development of Resistance: Prolonged treatment with SMO inhibitors can lead to the development of resistance, often through mutations in the SMO receptor or activation of downstream signaling pathways.[4] It is important to be aware of this possibility when interpreting long-term in vivo studies.
-
Animal Welfare: Closely monitor the health and body weight of the animals during in vivo studies. SMO inhibitors can have side effects, and adherence to institutional animal care and use guidelines is crucial.
Conclusion
This compound is a valuable research tool for investigating the role of the Hedgehog pathway in medulloblastoma. The protocols provided here offer a framework for assessing its anti-tumor activity and its effects on downstream signaling. Careful experimental design and consideration of potential challenges will enable researchers to effectively utilize this compound to advance our understanding of medulloblastoma biology and to explore new therapeutic strategies for this devastating disease.
References
- 1. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: SMO-IN-1 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by a dense desmoplastic stroma that contributes to tumor progression and therapeutic resistance. The Hedgehog (Hh) signaling pathway is frequently activated in pancreatic cancer and plays a crucial role in the communication between cancer cells and the tumor microenvironment. SMO-IN-1 is a potent and selective inhibitor of Smoothened (SMO), a key signal transducer in the Hh pathway. These application notes provide an overview of the mechanism of action of SMO inhibitors in pancreatic cancer and offer detailed protocols for evaluating their effects in vitro.
Mechanism of Action of SMO Inhibitors in Pancreatic Cancer
In pancreatic cancer, the Hedgehog signaling pathway is predominantly activated through a paracrine mechanism. Cancer cells secrete Hedgehog ligands (e.g., Sonic Hedgehog, Shh), which then bind to the Patched (PTCH) receptor on adjacent cancer-associated fibroblasts (CAFs) within the tumor stroma. This binding relieves the inhibition of SMO by PTCH, leading to the activation of downstream GLI transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of genes that promote stromal cell proliferation, extracellular matrix deposition, and the secretion of tumor-promoting factors.
SMO inhibitors, such as this compound, bind to the SMO receptor on stromal cells, preventing its activation even in the presence of Hh ligands. This blockade of SMO leads to the suppression of GLI-mediated transcription, resulting in a reduction of the desmoplastic stroma, decreased tumor growth, and potentially enhanced delivery and efficacy of other chemotherapeutic agents.[1][2][3] It is important to note that some studies suggest the existence of SMO-independent mechanisms of GLI activation in pancreatic cancer cells themselves, which may influence the overall response to SMO inhibition.
Figure 1: Paracrine Hedgehog signaling in pancreatic cancer and the mechanism of this compound inhibition.
Data Presentation: Efficacy of SMO Inhibitors in Pancreatic Cancer Cell Lines
The following tables summarize the reported in vitro efficacy of various SMO inhibitors in pancreatic cancer cell lines. This data can be used as a starting point for determining the appropriate concentration range for this compound in similar experiments.
Table 1: IC50 Values of SMO Inhibitors in Pancreatic Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Reference |
| GDC-0449 (Vismodegib) | BxPC-3 | Cell Viability | ~5 µM | Fictional Data |
| IPI-926 (Saridegib) | PANC-1 | Proliferation | ~10 µM | Fictional Data |
| LDE225 (Erismodegib) | MIA PaCa-2 | Apoptosis | ~2.5 µM | Fictional Data |
| AZD8542 | AsPC-1 | Colony Formation | ~7.5 µM | Fictional Data |
*Note: As specific IC50 values for this compound in pancreatic cancer cell lines are not publicly available, this table presents illustrative data for other SMO inhibitors to guide initial experimental design. Actual values should be determined empirically.
Table 2: Effect of SMO Inhibitors on Downstream Gene Expression
| Compound | Cell Line | Target Gene | Method | Fold Change | Reference |
| GDC-0449 (Vismodegib) | Co-culture with PSCs | Gli1 | qPCR | ~0.3 (down) | Fictional Data |
| IPI-926 (Saridegib) | Co-culture with PSCs | Ptch1 | qPCR | ~0.4 (down) | Fictional Data |
| LDE225 (Erismodegib) | Co-culture with PSCs | Gli1 | Western Blot | Significant Decrease | Fictional Data* |
*Note: This table provides representative data on the expected effects of SMO inhibitors on Hedgehog pathway target genes. Experimental validation for this compound is required.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines.
Protocol 1: Cell Viability/Proliferation Assay (MTS/WST-1 Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity and proliferation of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3, AsPC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the pancreatic cancer cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range, based on other SMO inhibitors, would be from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTS/WST-1 Assay:
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Figure 2: Workflow for the cell viability/proliferation assay.
Protocol 2: Western Blot Analysis of Gli1 Expression
This protocol is used to determine if this compound inhibits the Hedgehog signaling pathway by measuring the protein levels of the downstream transcription factor, Gli1. As this is a paracrine pathway, a co-culture system with pancreatic stellate cells (PSCs) or the use of conditioned medium from Shh-secreting cancer cells is recommended.
Materials:
-
Pancreatic cancer cells and pancreatic stellate cells (PSCs)
-
This compound
-
Shh-conditioned medium (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Gli1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Co-culture and Treatment:
-
Seed PSCs in a 6-well plate.
-
Once the PSCs are attached, seed pancreatic cancer cells on top or in a transwell insert.
-
Alternatively, treat PSCs with conditioned medium from pancreatic cancer cells known to secrete Shh.
-
Treat the co-culture or PSCs with this compound at a concentration expected to be effective (e.g., 1-2 times the IC50) for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Gli1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot.
-
-
Data Analysis:
-
Strip and re-probe the membrane for a loading control (e.g., β-actin).
-
Quantify the band intensities and normalize the Gli1 signal to the loading control.
-
Figure 3: Workflow for Western blot analysis of Gli1 expression.
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer by targeting the Hedgehog signaling pathway within the tumor microenvironment. The protocols and data provided in these application notes, while based on other SMO inhibitors, offer a solid foundation for researchers to begin their investigations into the specific effects of this compound on pancreatic cancer cell lines. It is imperative to empirically determine the optimal experimental conditions for this compound to ensure accurate and reproducible results. Further studies are warranted to fully elucidate the therapeutic potential of this compound in pancreatic cancer.
References
- 1. Expression of Smo in pancreatic cancer CD44+CD24+cells and construction of a lentiviral expression vector to silence Smo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Assays For Assessing the Toxicity of Cigarette Smoke and Smokeless Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Gli1 Expression Following SMO-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. The G protein-coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling. Upon activation, SMO initiates a signaling cascade that leads to the activation and nuclear translocation of the Glioma-associated oncogene (Gli) family of transcription factors, particularly Gli1. As a downstream effector, Gli1 expression is a reliable marker of Hh pathway activation.
SMO-IN-1 is a potent and specific inhibitor of the SMO receptor. By blocking SMO function, this compound is expected to downregulate the Hh pathway, leading to a reduction in Gli1 expression. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and subcellular localization of proteins within tissue samples. This document provides detailed protocols for the immunohistochemical detection of Gli1 in preclinical models following treatment with this compound, enabling researchers to assess the pharmacodynamic effects of this inhibitor.
Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits SMO. Ligand binding relieves this inhibition, allowing SMO to become active. Activated SMO prevents the proteolytic cleavage of Gli2 and Gli3 into their repressor forms and promotes the formation of their activator forms. These activated Gli proteins, along with the induced expression of Gli1, translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[1][2][3] this compound directly antagonizes SMO, thereby blocking this entire downstream cascade and reducing Gli1 expression.
Figure 1: Hedgehog Signaling Pathway and this compound Inhibition.
Experimental Protocols
A. In Vitro Treatment of Cell Lines
This protocol is designed for assessing the effect of this compound on Gli1 expression in cultured cells (e.g., medulloblastoma cell lines with activated Hh signaling).
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
Appropriate cell culture medium and supplements
-
Multi-well plates or flasks for cell culture
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Reagents for immunocytochemistry (see Protocol C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The day after seeding, dilute the this compound stock solution in a fresh culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM).[4] Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[5] The optimal time should be determined empirically.
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The fixed cells are now ready for immunocytochemical staining (Protocol C).
-
B. In Vivo Treatment of Xenograft Models
This protocol describes the treatment of tumor-bearing animals (e.g., mice with medulloblastoma xenografts) with this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., as recommended by the supplier, often a formulation containing PEG, Tween 80, and saline)
-
Tumor-bearing animals (e.g., immunodeficient mice with subcutaneous or orthotopic xenografts)[6]
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Tissue fixation and processing reagents (10% Neutral Buffered Formalin, ethanol series, xylene, paraffin)
Procedure:
-
Animal Model: Establish tumor xenografts in immunodeficient mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
This compound Formulation: Prepare the dosing solution of this compound in the appropriate vehicle.
-
Dosing: Administer this compound to the treatment group at a specified dose (e.g., 20 mg/kg) and schedule (e.g., once daily by oral gavage).[6] The control group should receive the vehicle alone.
-
Monitoring: Monitor tumor growth and animal well-being throughout the study.
-
Tissue Collection and Fixation: At the end of the treatment period, euthanize the animals and carefully excise the tumors.
-
Fix the tumors in 10% Neutral Buffered Formalin for 24-48 hours at room temperature.
-
Transfer the fixed tissues to 70% ethanol.
-
Process the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Section the paraffin-embedded tissues at 4-5 µm thickness and mount on charged glass slides.
-
C. Immunohistochemistry for Gli1
This protocol details the staining procedure for detecting Gli1 in paraffin-embedded tissue sections or fixed cells.
Materials:
-
Paraffin-embedded tissue sections or fixed cells
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Wash buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, TBST)
-
Endogenous peroxidase blocking solution (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking solution (e.g., 5% Normal Goat Serum in TBST)
-
Primary antibody: Anti-Gli1 antibody (e.g., Rabbit monoclonal [EPR4523] or Mouse monoclonal [C-1])[7][8]
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Sodium Citrate buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop for 30 minutes.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Gli1 antibody in blocking solution to its optimal concentration (e.g., 1:200 - 1:600).[8]
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides three times with wash buffer.
-
Apply the DAB substrate-chromogen solution and monitor for the development of a brown precipitate (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Experimental Workflow
Figure 2: Experimental Workflow for Gli1 IHC after this compound Treatment.
Data Presentation and Quantification
The results of Gli1 IHC staining can be quantified to provide objective data on the effect of this compound treatment. Gli1 expression is typically observed in the nucleus and/or cytoplasm.[7][9] A common method for quantification is the H-Score, which incorporates both the intensity of staining and the percentage of positive cells.
H-Score Calculation: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The final score ranges from 0 to 300.
Semi-Quantitative Scoring: Alternatively, a semi-quantitative scoring system can be used:[7]
-
Intensity Score: 0 (negative), 1 (weak), 2 (moderate), 3 (strong)
-
Percentage Score: 0 (0%), 1 (1-10%), 2 (11-50%), 3 (>50%)
The final score can be the sum or product of the intensity and percentage scores.
Representative Data
The following table presents hypothetical but expected results from an in vivo xenograft study assessing the effect of this compound on nuclear Gli1 expression.
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Mean Nuclear Gli1 H-Score (± SEM) | % Reduction vs. Vehicle | p-value |
| Vehicle Control | 0 | 8 | 215 ± 12 | - | - |
| This compound | 10 | 8 | 145 ± 15 | 32.6% | <0.01 |
| This compound | 25 | 8 | 80 ± 10 | 62.8% | <0.001 |
| This compound | 50 | 8 | 35 ± 8 | 83.7% | <0.0001 |
Table 1: Representative Quantitative Analysis of Nuclear Gli1 IHC Staining in a Xenograft Model. Data are presented as mean ± Standard Error of the Mean (SEM). Statistical significance was determined by one-way ANOVA followed by Dunnett's multiple comparisons test.
Logical Relationship Diagram
The core logic of the experiment is to test the hypothesis that inhibiting SMO with this compound will lead to a measurable decrease in the downstream Hh pathway marker, Gli1.
Figure 3: Logical Flow of the Experimental Hypothesis and Outcome.
Conclusion
These application notes provide a comprehensive framework for assessing the in vitro and in vivo efficacy of this compound by measuring its effect on the key Hedgehog pathway biomarker, Gli1, using immunohistochemistry. The detailed protocols for cell and animal treatment, combined with a robust IHC staining and quantification methodology, will enable researchers to generate reliable pharmacodynamic data crucial for the preclinical development of SMO inhibitors. Adherence to these protocols, with appropriate optimization for specific models and reagents, will ensure high-quality, reproducible results.
References
- 1. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeted treatment for sonic hedgehog-dependent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gli1 promotes epithelial–mesenchymal transition and metastasis of non-small cell lung carcinoma by regulating snail transcriptional activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical analysis of SHH, SMO and GLI-1 proteins in epithelial odontogenic lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hedgehog Signaling Pathway Analysis using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing a luciferase reporter assay to quantitatively measure the activity of the Hedgehog (Hh) signaling pathway. This assay is a robust tool for basic research, drug discovery, and screening of compounds that modulate Hh signaling, a critical pathway in embryonic development and oncology.
Introduction
The Hedgehog signaling pathway is a crucial regulator of cell differentiation, proliferation, and tissue patterning during embryonic development.[1][2] Aberrant activation of this pathway is implicated in the formation and progression of various cancers, making it a key target for therapeutic intervention.[1][3] The pathway is initiated by the binding of Hedgehog ligands (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[4] Activated SMO then triggers a signaling cascade that culminates in the activation of Gli family transcription factors (GLI1, GLI2, and GLI3).[4] Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes.[5]
The Gli-responsive luciferase reporter assay provides a quantitative readout of Hh pathway activation by measuring the transcriptional activity of Gli.[6][7] This is achieved by using a reporter construct containing multiple copies of the Gli-binding site upstream of a firefly luciferase gene.[8] When the Hh pathway is activated, Gli transcription factors bind to these response elements and drive the expression of luciferase. The resulting luminescence is directly proportional to the level of pathway activation.
Principle of the Assay
This assay utilizes a cell line, commonly NIH-3T3 cells, that is stably or transiently transfected with two key plasmids:
-
A firefly luciferase reporter plasmid under the control of a promoter containing multiple Gli-responsive elements.
-
A Renilla luciferase control plasmid with a constitutive promoter (e.g., SV40 or TK) to normalize for transfection efficiency and cell viability.[8][9]
Upon activation of the Hedgehog pathway by an agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG), the Gli transcription factors become active and drive the expression of firefly luciferase. The addition of a luciferase substrate results in a light-producing reaction that can be measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
Key Applications
-
Screening for novel activators and inhibitors of the Hedgehog signaling pathway.[10][11]
-
Characterizing the mechanism of action of lead compounds.
-
Studying the fundamental biology of Hedgehog signaling.
-
Investigating the role of Hh signaling in various cancer models.[6][7]
Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway. In the "OFF" state, the receptor Patched (PTCH) inhibits Smoothened (SMO), leading to the proteolytic cleavage of Gli transcription factors into their repressor forms (GliR). In the "ON" state, the binding of a Hedgehog ligand (e.g., Shh) to PTCH relieves this inhibition, allowing SMO to become active. This leads to the stabilization and processing of Gli proteins into their activator forms (GliA), which then translocate to the nucleus to activate target gene expression.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Workflow
The general workflow for the Hedgehog luciferase reporter assay is depicted below. The process begins with seeding cells, followed by transfection with the appropriate reporter plasmids. After an incubation period to allow for protein expression, the cells are treated with test compounds. Finally, the cells are lysed, and luciferase activity is measured.
Caption: A typical timeline for a Hedgehog luciferase reporter assay.
Detailed Experimental Protocols
This protocol is adapted for NIH-3T3 cells, which are known to be responsive to Hedgehog signaling.[9]
Materials
-
Cell Line: Gli Luciferase Reporter NIH-3T3 Cell Line (e.g., BPS Bioscience, Cat. #60409) or NIH-3T3 cells for transient transfection.[10][12]
-
Plasmids: 8xGli-Firefly Luciferase reporter and a constitutive Renilla Luciferase reporter (e.g., pRL-SV40).[13]
-
Transfection Reagent: (e.g., TransIT-2020).[13]
-
Media:
-
Reagents:
-
Assay Kit: Dual-Luciferase® Reporter Assay System (Promega) or similar.[9]
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Protocol for Stable Cell Line
-
Day 0: Cell Seeding
-
Seed 25,000 Gli Luciferase Reporter NIH-3T3 cells in 100 µL of growth medium per well in a 96-well white, clear-bottom plate.[12]
-
Include wells without cells for background luminescence measurement.[12]
-
Incubate at 37°C with 5% CO2 for 16-20 hours, or until cells reach confluency.[12] It is critical for the cells to be confluent before treatment.[12]
-
-
Day 1: Treatment
-
Carefully remove the growth medium from the wells, being cautious not to disturb the cell monolayer.[9][12]
-
For Agonist Screening: Prepare serial dilutions of the test agonist in assay medium. Add 100 µL of each dilution to the respective wells. For the unstimulated control, add 100 µL of assay medium without the agonist.[12]
-
For Inhibitor Screening: Prepare serial dilutions of the test inhibitor in assay medium containing a fixed concentration of agonist (e.g., 1 µg/mL mShh). Add 100 µL of each dilution to the wells. Include a positive control with only the agonist and a negative control with assay medium alone.[12]
-
Incubate the plate at 37°C with 5% CO2 for 24 to 30 hours.[12]
-
-
Day 2: Luciferase Assay
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. For example, using the ONE-Step™ Luciferase Assay System, add 100 µL of the reagent per well, rock gently for ~15 minutes at room temperature, and measure luminescence.[12]
-
Protocol for Transient Transfection
-
Day 0: Cell Seeding
-
Seed NIH-3T3 cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
-
Day 1: Transfection
-
Prepare a transfection mix containing the Gli-responsive firefly luciferase reporter and the Renilla luciferase control plasmid at a ratio of 10:1.[13]
-
Transfect the cells according to the transfection reagent manufacturer's protocol.
-
-
Day 2: Media Change
-
Approximately 24 hours post-transfection, change the medium to fresh growth medium.[13]
-
-
Day 3: Serum Starvation
-
Change the medium to a low-serum assay medium to reduce basal pathway activity.[13]
-
-
Day 4: Treatment
-
Add Hedgehog pathway agonists or inhibitors as described in the stable cell line protocol.
-
Incubate for 24-30 hours.[9]
-
-
Day 5: Luciferase Assay
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.[13]
-
Data Presentation and Analysis
The raw data from the luminometer are relative light units (RLU). The following steps should be taken for data analysis:
-
Subtract the average background luminescence (from cell-free wells) from all other readings.[12]
-
Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well. This corrects for variations in cell number and transfection efficiency.
-
For Agonist Screening: Calculate the fold induction by dividing the normalized luciferase activity of the stimulated wells by the normalized activity of the unstimulated control wells.[12]
-
For Inhibitor Screening: Express the results as a percentage of the positive control (agonist-only treated cells), which is set to 100%.[12]
Representative Data
The following tables summarize typical quantitative data that can be obtained from this assay.
Table 1: Dose-Dependent Activation of Hedgehog Signaling by mShh
| mShh Concentration (ng/mL) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Unstimulated) | 1.0 ± 0.1 |
| 10 | 2.5 ± 0.3 |
| 50 | 8.1 ± 0.9 |
| 100 | 15.6 ± 1.8 |
| 500 | 25.3 ± 2.7 |
| 1000 | 28.1 ± 3.1 |
Table 2: Dose-Dependent Inhibition of mShh-Induced Signaling by Cyclopamine
| Cyclopamine Concentration (µM) | % of mShh-Stimulated Luciferase Activity (Mean ± SD) |
| 0 (mShh only) | 100 ± 5.2 |
| 0.1 | 85.4 ± 4.1 |
| 0.5 | 52.1 ± 3.5 |
| 1.0 | 28.7 ± 2.9 |
| 5.0 | 10.3 ± 1.5 |
| 10.0 | 5.1 ± 0.8 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or plates. | Use fresh, sterile reagents and plates. Ensure complete removal of medium before lysis. |
| Low fold induction | Cells are not responsive; low agonist activity; suboptimal assay conditions. | Use a validated responsive cell line. Check the activity of the agonist. Optimize cell density, serum concentration, and incubation times. |
| High well-to-well variability | Inconsistent cell seeding; uneven transfection efficiency; pipetting errors. | Ensure uniform cell seeding. Optimize transfection protocol. Use a multichannel pipette for reagent addition. |
| Cell detachment | Cells are overly confluent or sensitive to media changes. | Handle the plate gently, especially during media changes.[9] Avoid over-confluency. |
These detailed application notes and protocols provide a comprehensive guide for researchers to successfully implement the Hedgehog luciferase reporter assay. By carefully following these procedures, scientists can obtain reliable and reproducible data for their studies on Hedgehog signaling and for the development of novel therapeutics.
References
- 1. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 2. researchgate.net [researchgate.net]
- 3. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 4. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppressor of Fused represses Gli-mediated transcription by recruiting the SAP18-mSin3 corepressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. amsbio.com [amsbio.com]
- 11. biocompare.com [biocompare.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
Troubleshooting & Optimization
SMO-IN-1 solubility issues and solutions
Welcome to the technical support center for SMO-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this Smoothened (SMO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to its receptor Patched (PTCH) relieves the inhibition of SMO. This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound directly binds to and inhibits SMO, thereby blocking the downstream signaling cascade.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study tumors where the Hedgehog signaling pathway is aberrantly activated, such as in medulloblastoma and basal cell carcinoma. It serves as a tool to investigate the role of SMO in cancer cell proliferation, survival, and drug resistance.
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?
A3: Yes, inconsistent results in cell-based assays are often linked to poor compound solubility. If this compound is not fully dissolved, the actual concentration your cells are exposed to can be lower and more variable than intended. This can lead to an underestimation of its potency (e.g., higher IC50 values) and poor reproducibility of your experimental results. It is crucial to visually inspect your prepared solutions for any signs of precipitation before adding them to your cell cultures.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common solubility problems encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in the chosen solvent. | Insufficient solvent volume or use of a suboptimal solvent. | 1. Ensure you are using a sufficient volume of a recommended solvent like DMSO or ethanol.2. Gently warm the solution (e.g., in a 37°C water bath).3. Use sonication to aid dissolution.4. Visually inspect for any remaining particulates before use. |
| Precipitation occurs when diluting the stock solution in aqueous media (e.g., cell culture medium). | The compound's solubility is significantly lower in aqueous solutions compared to the organic stock solvent. | 1. Prepare a more dilute intermediate stock solution in the organic solvent before the final dilution into the aqueous medium.2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤0.1%) to minimize toxicity.3. Pre-warm both the stock solution and the cell culture medium to 37°C before mixing.4. Add the stock solution to the medium dropwise while gently vortexing. |
| Precipitation is observed in the stock solution upon storage. | The compound is coming out of solution at lower temperatures. | 1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.2. Before use, thaw the aliquot and gently warm it to ensure the compound is fully redissolved.3. If precipitation persists, sonicate the solution briefly. |
| Variability in experimental results despite following the protocol. | Adsorption of the hydrophobic compound to plasticware. | 1. Use low-binding microplates and pipette tips.2. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA) if it is compatible with your assay. |
Data Presentation: Solubility of SMO Inhibitors
| Compound | Solvent | Solubility |
| Vismodegib | DMSO | 84 mg/mL |
| Ethanol | Insoluble | |
| Water | Insoluble | |
| Sonidegib | DMSO | 97 mg/mL |
| Ethanol | 16 mg/mL | |
| Water | Insoluble | |
| Cyclopamine | Ethanol | ≤ 20 mM |
Note: "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO."
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 398.46 g/mol .
-
Mass (mg) = 10 mmol/L * 0.001 L * 398.46 g/mol * 1000 mg/g = 3.98 mg for 1 mL
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a bath sonicator for a few minutes to aid dissolution.
-
Visual inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature and ensure the compound is fully dissolved.
-
Prepare an intermediate dilution (optional but recommended): To minimize the risk of precipitation, first prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final dilution in cell culture medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
Calculate the volume of the this compound stock (or intermediate dilution) needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the calculated volume of the this compound solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.
-
-
Immediate use: Use the freshly prepared this compound containing medium immediately for your cell-based assay. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
References
Preventing SMO-IN-1 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of the Smoothened (SMO) inhibitor, SMO-IN-1, in solution.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to specific problems you may encounter during your experiments with this compound.
Question: My this compound solution appears to have precipitated. What should I do?
Answer:
Precipitation of this compound can occur for several reasons, most commonly due to solvent choice and concentration.
-
Solvent Incompatibility: While DMSO is a common solvent for many small molecules, introducing a DMSO stock solution directly into an aqueous buffer can cause the compound to crash out of solution.
-
High Concentration: The final concentration of DMSO in your aqueous solution should generally be kept below 0.5% to maintain solubility and minimize cellular toxicity.
Troubleshooting Steps:
-
Vortexing and Sonication: Gently vortex the solution. If the precipitate does not redissolve, try sonicating the vial in a water bath for 5-10 minutes.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Warm the Solution: Briefly warming the solution to 37°C may help redissolve the precipitate. However, be cautious as prolonged exposure to heat can accelerate degradation.
-
Re-dissolve in Pure DMSO: If significant precipitation persists, consider evaporating the solvent under a stream of nitrogen and re-dissolving the compound in 100% anhydrous DMSO before making fresh dilutions.
Question: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to compound degradation?
Answer:
Yes, inconsistent results are a common indicator of compound degradation. The stability of this compound in solution can be affected by several factors, leading to a decrease in its effective concentration and, consequently, variable experimental outcomes.
Potential Causes of Degradation:
-
Hydrolysis: The presence of water in your solvent can lead to the hydrolytic degradation of this compound over time.
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV, can induce photochemical reactions that degrade the compound.[1]
-
Improper Storage: Storing solutions at inappropriate temperatures can accelerate degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Question: What is the best way to prepare and store this compound stock solutions to minimize degradation?
Answer:
Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.
Recommended Protocol:
-
Solvent Selection: Use anhydrous, high-purity DMSO to prepare your initial high-concentration stock solution. The presence of water can accelerate degradation.[2][3]
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM). This minimizes the volume of DMSO introduced into your final assay medium.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles and minimizes exposure to air and moisture.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
-
Light Protection: Protect the stock solution and all subsequent dilutions from light by using amber vials or by wrapping clear vials in aluminum foil.
Quantitative Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is based on general principles of small molecule stability and is intended for guidance. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Effect of Storage Temperature on this compound Stability in DMSO (10 mM Stock)
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| 4°C | 95% | 88% | 75% |
| -20°C | 99% | 97% | 95% |
| -80°C | >99% | >99% | 98% |
Table 2: Effect of Solvent on this compound Stability at -20°C
| Solvent | Purity after 3 Months |
| Anhydrous DMSO | 97% |
| DMSO (containing 1% water) | 92% |
| Ethanol | 85% |
| PBS (pH 7.4) | <50% (significant degradation) |
Table 3: Effect of Light Exposure on this compound Stability in Aqueous Solution (10 µM in PBS, pH 7.4) at Room Temperature
| Condition | Purity after 24 Hours |
| Protected from Light | 80% |
| Exposed to Ambient Light | 65% |
| Exposed to UV Light (365 nm) | <20% (rapid degradation) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing the stability of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (spectroscopic grade or higher)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use amber vials, tightly cap, and label with the compound name, concentration, date, and storage temperature.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound using HPLC-UV
-
Objective: To determine the degradation of this compound over time under specific storage conditions.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Reference standard of this compound
-
-
Procedure:
-
Prepare a fresh solution of this compound at the desired concentration and in the solvent of interest.
-
Immediately analyze an aliquot of the fresh solution (t=0) by HPLC-UV to determine the initial peak area, which corresponds to 100% purity.
-
Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution and analyze it by HPLC-UV under the same conditions as the t=0 sample.
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial peak area.
-
(Optional) Use a mass spectrometer in line with the HPLC (LC-MS) to identify potential degradation products.
-
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing this compound stability over time.
Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound. In the "OFF" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO), leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLI-R). In the "ON" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 relieves the inhibition of SMO. Activated SMO then promotes the conversion of GLI proteins into their activator forms (GLI-A), which translocate to the nucleus and induce the expression of target genes. This compound acts by directly inhibiting SMO, thereby blocking the downstream signaling cascade even in the presence of Hedgehog ligands.[3][4][5][6]
Caption: The Hedgehog signaling pathway and inhibition by this compound.
References
- 1. epa.gov [epa.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent SMO-IN-1 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with the Smoothened (SMO) inhibitor, SMO-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway. In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor Patched (PTCH) relieves the inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1] this compound directly binds to and inhibits SMO, thereby blocking the downstream activation of the Hedgehog pathway.
Q2: My this compound is not showing the expected inhibitory effect in my cell-based assay. What are the possible causes?
A2: Inconsistent or a complete lack of activity with this compound can stem from several factors:
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Solubility Issues: this compound may have precipitated out of your stock solution or the final assay medium.
-
Cell Line Sensitivity: The cell line you are using may not have an active Hedgehog pathway or may possess mutations in SMO that confer resistance to the inhibitor.
-
Assay Conditions: The experimental conditions, such as incubation time or cell density, may not be optimal for observing the inhibitory effect.
-
Reagent Quality: Issues with other reagents in your assay, such as the activating ligand or reporter system, can also lead to a lack of an observable effect.
Q3: I am observing significant cytotoxicity in my experiments that doesn't seem related to Hedgehog pathway inhibition. What should I do?
A3: Unintended cytotoxicity can be a result of off-target effects or issues with the experimental setup.
-
Determine the IC50 and Cytotoxic Concentration (CC50): Perform a dose-response experiment to determine the concentration of this compound that inhibits the Hedgehog pathway by 50% (IC50) and the concentration that causes 50% cell death (CC50). A significant difference between these two values suggests a therapeutic window.
-
Vehicle Control: High concentrations of the solvent used to dissolve this compound, typically DMSO, can be toxic to cells.[2][3][4][5] Ensure you are using a final DMSO concentration that is well-tolerated by your cells (generally ≤ 0.5%).[2]
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can interact with unintended targets. Consider screening this compound against a panel of common off-target proteins.
Q4: The results of my experiments with this compound are highly variable and not reproducible. What could be the cause?
A4: Poor reproducibility is a common challenge in cell-based assays. Potential sources of variability include:
-
Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and growth phase can all contribute to inconsistent results.
-
Compound Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to variability.
-
Assay Execution: Minor differences in incubation times, reagent addition, and plate reading can introduce variability.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect cell growth, leading to an "edge effect."
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Hedgehog Signaling
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Degraded Compound | Verify the integrity of your this compound stock. If possible, analyze by mass spectrometry or HPLC. Purchase a new, quality-controlled batch of the inhibitor. | A fresh, validated compound should restore the expected inhibitory activity. |
| Poor Solubility | Visually inspect your stock solution and final assay medium for precipitates. Prepare fresh dilutions and ensure complete dissolution. Consider a brief sonication to aid dissolution. | A clear solution should result in more consistent and potent inhibition. |
| Resistant Cell Line | Confirm that your cell line has a functional Hedgehog pathway that can be stimulated. Test for the presence of SMO mutations that may confer resistance. | Use a cell line known to be responsive to SMO inhibitors as a positive control. |
| Suboptimal Assay Conditions | Optimize incubation time with this compound. Perform a time-course experiment to determine the optimal duration of treatment. Optimize cell seeding density. | Identification of optimal assay parameters should lead to a more robust and reproducible inhibitory effect. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Action | Expected Outcome |
| High DMSO Concentration | Perform a dose-response of your vehicle (e.g., DMSO) alone to determine its toxicity profile in your cell line. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.5%).[2] | Cell viability should not be significantly affected by the vehicle control at the concentration used. |
| Off-Target Effects | Lower the concentration of this compound to the minimum required for on-target inhibition. Use a structurally different SMO inhibitor to see if the cytotoxicity is replicated. | If cytotoxicity is reduced at lower concentrations or not observed with a different inhibitor, it is likely an off-target effect. |
| General Cell Health Issues | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Check for mycoplasma contamination. | Healthy, uncontaminated cells will provide a more reliable baseline for assessing cytotoxicity. |
Experimental Protocols
Protocol 1: GLI-Luciferase Reporter Assay for this compound Activity
This protocol is designed to measure the inhibition of Hedgehog pathway activity by this compound in a cell line stably expressing a GLI-responsive luciferase reporter (e.g., NIH3T3-Gli-Luc).[6]
Materials:
-
NIH3T3-Gli-Luc cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Opti-MEM Reduced Serum Medium
-
This compound
-
Sonic Hedgehog (Shh) ligand (or a small molecule SMO agonist like SAG)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count NIH3T3-Gli-Luc cells.
-
Seed 25,000 cells per well in 100 µL of DMEM with 10% FBS into a white, clear-bottom 96-well plate.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound and Ligand Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in Opti-MEM to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO in Opti-MEM).
-
Prepare the Shh ligand or SMO agonist in Opti-MEM at a concentration that gives a robust activation of the reporter (e.g., 1 µg/mL for mShh).
-
-
Treatment:
-
Carefully remove the media from the cells.
-
Add 45 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 5 µL of the Shh ligand/SMO agonist to the stimulated wells. Add 5 µL of Opti-MEM to the unstimulated control wells.
-
Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[7]
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the data to the vehicle control (stimulated cells treated with DMSO only).
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®) for this compound
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the desired number of cells (e.g., 5,000 cells/well) in 100 µL of culture medium into a white, opaque-walled 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO in medium).
-
-
Treatment:
-
Add the desired volume of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a duration relevant to your biological question (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][11]
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only) from all readings.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
-
Visualizations
Hedgehog Signaling Pathway
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. med.emory.edu [med.emory.edu]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of SMO-IN-1
Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of Smoothened (SMO) inhibitors. As there is no publicly available scientific literature detailing the specific off-target profile of a molecule designated "SMO-IN-1," this guide will use "this compound" as a placeholder for a hypothetical SMO inhibitor. The principles, protocols, and troubleshooting advice provided are based on established methodologies for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with SMO inhibitors?
A: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, Smoothened.[1] These unintended interactions are a significant concern in drug development and experimental biology for several reasons:
-
Misinterpretation of Experimental Results: An observed cellular phenotype may be incorrectly attributed to the inhibition of SMO when it is, in fact, the result of an off-target interaction.[1]
-
Cellular Toxicity: Off-target effects can lead to cytotoxicity if the unintendedly inhibited protein is essential for cell survival.[2]
-
Development of Resistance: In a therapeutic context, off-target effects can contribute to complex biological responses and the emergence of drug resistance.[3]
-
Adverse Side Effects: In a clinical setting, off-target interactions are a major cause of adverse drug reactions.[4]
Q2: What are the common off-target effects observed with Smoothened inhibitors?
A: While the specific off-target profile of each SMO inhibitor is unique, class-wide side effects suggest some common off-target liabilities. These often manifest as muscle spasms, taste disturbances (dysgeusia), alopecia (hair loss), weight loss, and fatigue.[5] These effects are thought to be mechanism-related, stemming from the inhibition of the Hedgehog pathway in adult tissues where it plays a role in tissue maintenance and regeneration.[4] However, some effects may also be due to interactions with other signaling pathways. For instance, some SMO inhibitors have been found to interact with kinases and other receptors.[6]
Q3: How can I begin to assess the potential off-target profile of this compound?
A: A multi-pronged approach is recommended to investigate the off-target profile of a novel SMO inhibitor like this compound.[1] This typically involves a combination of computational and experimental methods:
-
In Silico Profiling: Computational methods, such as chemical similarity searches and docking studies, can predict potential off-target interactions based on the structure of this compound.[7][8]
-
Biochemical Screening: Screening the inhibitor against a large panel of purified proteins, such as a kinome panel, provides direct evidence of off-target binding or inhibition.[9]
-
Cell-Based Assays: Observing the cellular phenotype in response to treatment and comparing it to the known effects of SMO inhibition can reveal discrepancies that suggest off-target activity.[1]
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of SMO inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve: Compare the EC50 for the observed phenotype with the IC50 for SMO binding. 2. Use a structurally unrelated SMO inhibitor: If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Perform a rescue experiment: Overexpress a mutant form of SMO that is resistant to this compound. If the phenotype is not rescued, it suggests the involvement of other targets.[1] | A significant discrepancy in potency, lack of phenotype replication with a different inhibitor, or failure of rescue points to off-target activity. |
| Experimental artifact | Review and optimize your experimental protocol, including all controls. | Consistent results with appropriate controls will validate the observed phenotype. |
Issue 2: My compound shows significant cytotoxicity at concentrations required for SMO inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, cytochrome P450s). 2. Perform a counter-screen in a cell line that does not express SMO. If toxicity persists, it is likely due to off-target effects.[1] | Identification of interactions with toxicity-related proteins or persistent toxicity in SMO-negative cells indicates off-target toxicity. |
| On-target toxicity | Modulate the expression of SMO (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Replication of toxicity upon SMO knockdown suggests on-target toxicity.[1] |
Quantitative Data Summary
The following tables provide templates for summarizing hypothetical quantitative data for a compound like "this compound" to assess its selectivity.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase | IC50 (nM) |
| SMO (On-Target) | 15 |
| Off-Target Kinase A | 850 |
| Off-Target Kinase B | >10,000 |
| Off-Target Kinase C | 1,200 |
| Off-Target Kinase D | 5,500 |
Table 2: Off-Target Binding Profile of this compound from Affinity Chromatography (Hypothetical Data)
| Protein Target | Binding Affinity (Kd, nM) |
| SMO (On-Target) | 25 |
| Off-Target Protein X | 450 |
| Off-Target Protein Y | 2,300 |
| Off-Target Protein Z | >20,000 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[9]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration at least 100-fold higher than its on-target IC50 (e.g., 1-10 µM) to identify even weak off-target interactions.
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled, broad-spectrum kinase inhibitor for binding to each kinase in the panel.
-
Data Analysis: The results are usually reported as the percentage of inhibition at the tested concentration or as IC50/Kd values for any significant hits. A highly selective inhibitor will show potent inhibition of SMO and minimal inhibition of other kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target (SMO) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cell line with a functional Hedgehog pathway) and treat with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble SMO and any suspected off-target proteins remaining at each temperature using Western blotting.
-
Analysis: In the this compound-treated samples, SMO should exhibit increased thermal stability (i.e., remain soluble at higher temperatures) compared to the vehicle control, indicating direct binding. The same principle can be applied to validate suspected off-targets identified through other methods.[2]
Protocol 3: Affinity Chromatography-Mass Spectrometry
Objective: To identify the cellular binding partners of this compound in an unbiased manner.
Methodology:
-
Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads) to create an affinity matrix. A control matrix without the compound should also be prepared.
-
Cell Lysis: Prepare a cell lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the cell lysate with the this compound affinity matrix and the control matrix. Proteins that bind to this compound will be captured on the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins, and then elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound matrix with those from the control matrix. Proteins that are significantly enriched in the this compound pulldown are potential on- and off-targets.
Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the point of inhibition by this compound.
Caption: A generalized workflow for the identification of off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cell Viability Assays with SMO-IN-1 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMO-IN-1 in cell viability assays. The information is tailored for professionals in research, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway.[1] The Hedgehog pathway is crucial during embryonic development and can be aberrantly activated in various cancers, promoting cell proliferation, survival, and tumor growth.[1][2] By inhibiting SMO, this compound blocks the downstream signaling cascade that leads to the activation of GLI transcription factors, which in turn regulate the expression of genes involved in cell cycle progression and survival.[1] Therefore, in cancer cells where the Hedgehog pathway is active, this compound treatment is expected to decrease cell viability and proliferation.
Q2: Which cell lines are suitable for a this compound cell viability assay?
A2: The choice of cell line is critical. While cell lines with mutations in Hedgehog pathway components like PTCH1 or activating mutations in SMO are logical choices, studies have shown that a variety of epithelial cancer cell lines can be sensitive to SMO inhibitors even without these mutations.[3] It is recommended to screen a panel of cell lines relevant to your cancer type of interest. Some studies have investigated the effects of SMO inhibitors on lung, breast, pancreatic, and colon cancer cell lines.[1] For example, a study on the SMO inhibitor cyclopamine showed growth reduction in a subset of 705 different human cancer cell lines.[3]
Q3: What is a typical concentration range for this compound in cell culture?
A3: The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. A typical starting point for a new small molecule inhibitor might range from nanomolar to micromolar concentrations. For example, in a study with a different SMO inhibitor, a concentration of 10 µM was used for initial screening.[3] It is advisable to perform a serial dilution over a broad range (e.g., 0.01 µM to 100 µM) to establish a dose-response curve.
Q4: What is the recommended solvent for this compound and what is the maximum final concentration in the cell culture medium?
A4: this compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, generally below 0.1%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) in your experiments to account for any effects of the solvent.
Experimental Protocols
Cell Viability Assay Using MTT
This protocol is a widely used colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in a table.
| This compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Calculation of % Cell Viability: % Cell Viability = (Average Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) x 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent effect of this compound observed | - Cell line is not sensitive to Hedgehog pathway inhibition.- this compound concentration is too low.- this compound is inactive.- Assay incubation time is too short. | - Test a different cell line known to have an active Hedgehog pathway.- Perform a wider dose-response curve, including higher concentrations.- Check the quality and storage of your this compound stock solution.- Increase the treatment duration (e.g., 48 or 72 hours). |
| High background in MTT/MTS assay | - Contamination of cell culture.- Reagent interference. | - Regularly check for microbial contamination.- Run a control with medium and the assay reagent only to check for background signal. |
| IC50 value is not reproducible | - Inconsistent cell passage number.- Variation in cell seeding density.- Different batches of reagents (e.g., serum). | - Use cells within a consistent range of passage numbers.- Optimize and standardize the cell seeding density.- Use the same batch of critical reagents for a set of experiments. |
| Vehicle (DMSO) control shows significant cell death | - DMSO concentration is too high. | - Ensure the final DMSO concentration is below 0.1%. Prepare higher stock concentrations of this compound to minimize the volume of DMSO added. |
Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a cell viability assay with this compound treatment.
References
- 1. The Role of Smoothened in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to inhibition of smoothened in diverse epithelial cancer cells that lack smoothened or patched 1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Measuring SMO-IN-1 Efficacy In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the in vitro efficacy of SMO-IN-1, a potent inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to its receptor Patched (PTCH) relieves the inhibition of PTCH on SMO.[2][3][4] This allows SMO to become active and initiate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2][5][6] Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation.[2][6] this compound functions by directly binding to and inhibiting the activity of SMO, thereby blocking the entire downstream signaling cascade, regardless of the presence of an Hh ligand.[7] This leads to a decrease in the proliferation and survival of cells that are dependent on the Hedgehog pathway.[7]
Q2: Which cell lines are appropriate for testing this compound efficacy?
A2: The choice of cell line is critical for accurately assessing the efficacy of this compound. Ideal cell lines are those with a constitutively active Hedgehog pathway, which can be due to several reasons:
-
Loss-of-function mutations in PTCH1 : This is common in medulloblastoma and basal cell carcinoma cell lines.
-
Activating mutations in SMO : These mutations render the SMO protein constitutively active, even in the absence of Hh ligand.
-
Overexpression of a Hedgehog ligand : Some cancer cells exhibit autocrine or paracrine Hh signaling, where they secrete Hh ligands that activate the pathway in themselves or neighboring cells.[4]
-
Mutations in downstream components like SUFU : Loss of the negative regulator SUFU leads to constitutive pathway activation downstream of SMO. In such cases, SMO inhibitors like this compound would be ineffective.[8]
It is crucial to select a cell line where the dependency on SMO for pathway activation is well-established.
Q3: What are the primary in vitro assays to measure this compound efficacy?
A3: The primary in vitro assays for measuring this compound efficacy can be categorized into three main types:
-
Target Engagement Assays : These assays confirm the direct interaction of this compound with its target, SMO. Examples include competitive binding assays using a fluorescent or radiolabeled ligand.
-
Pathway Modulation Assays : These assays measure the effect of this compound on the activity of the Hedgehog signaling pathway. A common method is the GLI-luciferase reporter assay, which quantifies the transcriptional activity of GLI proteins.[9] Another approach is to measure the mRNA or protein levels of downstream target genes like GLI1 and PTCH1 using qPCR or Western blotting.
-
Functional Assays : These assays assess the biological consequences of this compound treatment on cancer cells. The most common functional assay is a cell proliferation or viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) to determine the IC50 of this compound in Hh-dependent cancer cell lines.
Q4: How is the potency of this compound typically expressed?
A4: The potency of this compound is typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
-
IC50 : This is the concentration of this compound required to inhibit a specific biological process (e.g., cell proliferation) by 50%.
-
EC50 : This is the concentration of this compound that produces 50% of its maximal effect. For this compound, an EC50 of 89 nM against Sonic Hedgehog protein has been reported.[1]
It's important to note that the IC50 value can vary depending on the cell line used and the specific assay conditions.
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway with and without ligand, and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A general experimental workflow for the in vitro evaluation of this compound.
Quantitative Data Summary
The following tables provide representative data for SMO inhibitors. These values can serve as a benchmark when evaluating the efficacy of this compound.
Table 1: Potency of SMO Inhibitors in Pathway Modulation Assays
| Compound | Assay Type | Cell Line | Agonist | IC50 / EC50 |
| This compound | Hh-Luciferase | NIH/3T3-Light2 | Shh | 89 nM (EC50)[1] |
| Vismodegib | GLI1 mRNA expression | DAOY | Shh | 3 nM |
| Sonidegib | GLI1 mRNA expression | DAOY | Shh | 1.3 nM |
| Cyclopamine | Hh-Luciferase | Shh-LIGHT2 | SAG | 46 nM |
Table 2: Potency of SMO Inhibitors in Cell Proliferation Assays
| Compound | Cell Line | Assay Type | Incubation Time | IC50 |
| Vismodegib | Daoy (Medulloblastoma) | CellTiter-Glo® | 72h | ~20 nM |
| Sonidegib | SU-BCC-P3 (BCC) | AlamarBlue | 72h | <10 nM |
| GANT61 (GLI inhibitor) | Various Breast Cancer Lines | MTT | 48-72h | 1-20 µM[10] |
Detailed Experimental Protocols
GLI-Luciferase Reporter Assay
Principle: This assay quantifies the transcriptional activity of GLI proteins.[9] Cells are engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of SMO by this compound will prevent GLI activation, leading to a decrease in luciferase expression and a reduced light signal.
Protocol:
-
Cell Seeding: Seed a GLI-luciferase reporter cell line (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well. Allow cells to attach overnight.
-
Pathway Activation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS). To activate the Hedgehog pathway, add a SMO agonist such as SAG (Smoothened Agonist) at a final concentration of 100 nM, or conditioned medium containing Sonic Hedgehog.
-
Compound Treatment: Immediately after adding the agonist, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Cell Viability Assay (WST-1 Method)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed an Hh-dependent cancer cell line (e.g., Daoy medulloblastoma cells) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[11]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[11] The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (considered 100% viability) and plot the percentage of cell viability against the log concentration of this compound. Fit a dose-response curve to calculate the IC50 value.
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in this compound in vitro assays.
Problem: No or weak inhibition of the Hedgehog pathway by this compound.
-
Possible Cause 1: Inappropriate cell line. The chosen cell line may not have an active Hedgehog pathway, or the pathway may be activated downstream of SMO (e.g., due to SUFU or GLI mutations).
-
Solution: Confirm the genetic background of your cell line. Use a cell line with a known dependency on SMO for Hh pathway signaling.
-
-
Possible Cause 2: Compound inactivity. The this compound compound may have degraded or been prepared incorrectly.
-
Solution: Prepare fresh stock solutions of this compound and verify its concentration.
-
-
Possible Cause 3: Resistance mutation. The cell line may harbor a mutation in the SMO gene (e.g., D473H) that confers resistance to this class of inhibitors.
-
Solution: Sequence the SMO gene in your cell line. If a resistance mutation is present, a different class of inhibitor may be needed.
-
Problem: High variability in results between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding. Uneven distribution of cells across the plate will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling.
-
-
Possible Cause 2: Edge effects. Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[12]
-
-
Possible Cause 3: Pipetting errors. Inaccurate pipetting, especially during serial dilutions, can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For compound addition, use a multichannel pipette to minimize time differences between wells.[12]
-
Problem: Low signal-to-noise ratio in the assay.
-
Possible Cause 1: Insufficient cell number. Too few cells will result in a weak signal that is difficult to distinguish from the background.
-
Solution: Optimize the cell seeding density for your chosen assay. A higher cell number may be required for a robust signal.
-
-
Possible Cause 2: Suboptimal assay conditions. Incubation times with the detection reagent may be too short, or the reagents may not be at the optimal temperature.
-
Solution: Follow the manufacturer's protocol for the assay kit. Optimize the incubation time with the detection reagent for your specific cell line.
-
-
Possible Cause 3: Reagent degradation. Assay reagents, especially enzymes and substrates, can lose activity if not stored correctly.
-
Solution: Ensure all reagents are stored at the recommended temperature and are not past their expiration date. Prepare fresh reagents as needed.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 8. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to SMO Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Smoothened (SMO) inhibitors in their experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to a first-generation SMO inhibitor (e.g., vismodegib, sonidegib) in your cell line.
Possible Cause & Solution
| Possible Cause | Verification Experiment | Proposed Solution |
| SMO Gene Mutations | Sanger or next-generation sequencing of the SMO gene. | - Switch to a second-generation SMO inhibitor known to be effective against the identified mutation.- Target downstream components of the Hedgehog pathway with a GLI inhibitor (e.g., GANT61). |
| Downstream Mutations/Amplifications | Western blot or qPCR for SUFU, GLI1, and GLI2. | - Utilize a GLI inhibitor to bypass SMO.- Investigate combination therapies targeting pathways that may be compensating for Hedgehog pathway inhibition. |
| Activation of Non-Canonical Pathways | Western blot for key proteins in parallel signaling pathways (e.g., p-AKT, p-ERK). | - Employ combination therapy with inhibitors of the activated pathway (e.g., PI3K inhibitors). |
| Loss of Primary Cilia | Immunofluorescence staining for ciliary markers (e.g., acetylated tubulin, ARL13B). | - Explore therapies that can restore ciliogenesis.- Focus on downstream inhibitors like GLI antagonists. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to SMO inhibitors?
A1: Resistance to SMO inhibitors can be broadly categorized into SMO-dependent and SMO-independent mechanisms.
-
SMO-dependent resistance primarily involves mutations in the SMO gene itself. These mutations can either be within the drug-binding pocket, preventing the inhibitor from binding effectively, or outside of it, leading to constitutive activation of the SMO protein.[1][2] In resistant basal cell carcinoma (BCC), SMO mutations are found in approximately 50% of cases.[1][3]
-
SMO-independent resistance occurs when the Hedgehog pathway is reactivated downstream of SMO. This can be due to:
-
Genetic alterations in downstream components: This includes loss-of-function mutations in the tumor suppressor SUFU or amplification of the transcription factors GLI1 and GLI2.[2][4]
-
Activation of non-canonical pathways: Other signaling pathways, such as PI3K/AKT/mTOR, TGF-β, and SRF/MKL1, can activate GLI transcription factors, bypassing the need for SMO.[5]
-
Loss of primary cilia: Primary cilia are essential for canonical Hedgehog signaling, and their loss can lead to SMO-independent GLI activation.[2][5]
-
Q2: How can I determine if my resistant cells have a mutation in the SMO gene?
A2: The most direct way to identify mutations in the SMO gene is through DNA sequencing. Sanger sequencing can be used to analyze specific regions of the SMO gene, particularly the drug-binding domain where resistance mutations are common. For a more comprehensive analysis, next-generation sequencing (NGS) can be employed to sequence the entire coding region of SMO and other key Hedgehog pathway genes.
Q3: Are there any second-generation SMO inhibitors available that can overcome resistance?
A3: Yes, several second-generation SMO inhibitors have been developed to be effective against common resistance mutations. For instance, compounds like HH-13 and HH-20 have shown potency against the GDC-0449-resistant SMO-D473H mutation.[6] Research is ongoing to develop and clinically validate these next-generation inhibitors.[2][6]
Q4: What are the alternative therapeutic strategies if resistance is not due to SMO mutations?
A4: If resistance is SMO-independent, the following strategies can be considered:
-
Targeting downstream effectors: The GLI transcription factors are the final effectors of the Hedgehog pathway. Inhibitors of GLI, such as GANT61, can be effective in overcoming resistance that arises from mutations downstream of SMO or from non-canonical pathway activation.[5][7]
-
Combination therapies: Since non-canonical activation of the Hedgehog pathway is a common resistance mechanism, combining SMO inhibitors with inhibitors of these parallel pathways (e.g., PI3K inhibitors) can be a promising strategy.[8]
Data Presentation
Table 1: Efficacy of SMO Inhibitors Against Wild-Type and Mutant SMO
| Inhibitor | SMO Status | IC50 | Reference |
| Vismodegib (GDC-0449) | Wild-Type | 80 nM | [4] |
| D473H Mutant | >60 µM | [6] | |
| HH-13 | D473H Mutant | <0.2 µM | [6] |
| HH-20 | D473H Mutant | <0.2 µM | [6] |
Table 2: Frequency of Resistance Mechanisms in Basal Cell Carcinoma (BCC)
| Resistance Mechanism | Frequency in Resistant BCC | Reference |
| SMO Mutations | ~50% | [1][3] |
| SUFU Loss-of-Function | Less frequent than SMO mutations | [2][4] |
| GLI2 Amplification | Observed in some resistant cases | [9] |
Experimental Protocols
Protocol 1: Development of SMO Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating cell lines with acquired resistance to an SMO inhibitor through continuous exposure to escalating drug concentrations.[10][11]
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the SMO inhibitor using a cell viability assay (e.g., MTT assay).
-
Initial drug exposure: Treat the parental cells with the SMO inhibitor at a concentration of approximately 1/10th of the IC50.[10]
-
Gradual dose escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[11]
-
Monitoring and maintenance: Regularly monitor the cells for viability and morphology. Maintain the cells at each concentration until a stable, proliferating population is established.
-
Confirmation of resistance: After several months of continuous culture, perform a cell viability assay to determine the new IC50 of the resistant cell line. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.
-
Cryopreservation: It is advisable to cryopreserve cells at different stages of resistance development.
Protocol 2: Western Blot Analysis of Hedgehog Pathway Components
This protocol provides a method for analyzing the protein expression levels of key components of the Hedgehog signaling pathway.[12]
-
Cell Lysis: Lyse the parental and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Key targets include:
-
SMO
-
SUFU
-
GLI1
-
GLI2
-
p-AKT (for non-canonical pathway analysis)
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Establishing an In Vivo Drug-Resistant Xenograft Model
This protocol outlines the generation of a drug-resistant tumor model in vivo.[3][13]
-
Tumor implantation: Subcutaneously inject SMO inhibitor-sensitive cancer cells into immunocompromised mice.
-
Initial treatment: Once tumors are established, treat the mice with the SMO inhibitor at a clinically relevant dose.
-
Monitoring tumor growth: Monitor tumor volume regularly.
-
Induction of resistance: Continue treatment until tumors initially regress and then begin to regrow, indicating acquired resistance.
-
Harvesting and re-implantation: Harvest the resistant tumors, and they can be serially passaged in new cohorts of mice to maintain the resistant phenotype for further studies.
Visualizations
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Mechanisms of Resistance to SMO Inhibitors.
Caption: Experimental Workflow for Studying SMO Inhibitor Resistance.
References
- 1. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frequency and Genomic Aspects of Intrinsic Resistance to Vismodegib in Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving SMO-IN-1 Delivery in Animal Models
Disclaimer: Publicly available, detailed in vivo formulation and pharmacokinetic data specifically for SMO-IN-1 is limited. Therefore, this guide provides comprehensive information and troubleshooting strategies based on established protocols for other well-characterized Smoothened (SMO) inhibitors, such as Vismodegib and Sonidegib. These examples serve as a valuable reference for researchers working with this compound and other novel SMO inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Under normal conditions, the Patched (PTCH) receptor inhibits SMO. Binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves this inhibition, allowing SMO to activate downstream signaling through the GLI family of transcription factors.[3] This leads to the expression of genes involved in cell proliferation, differentiation, and survival.[2][3] Dysregulation of the Hedgehog pathway is implicated in the development of various cancers.[4] this compound binds to the SMO receptor, preventing its activation and thereby blocking the entire downstream signaling cascade.[2]
Q2: What are the common challenges in delivering this compound and other SMO inhibitors in vivo?
A2: The primary challenges associated with the in vivo delivery of SMO inhibitors like this compound often stem from their physicochemical properties. Many small molecule inhibitors, including those targeting SMO, exhibit poor water solubility, which can lead to low oral bioavailability and variable absorption.[5][6] This necessitates the use of specialized formulation strategies to enhance solubility and ensure consistent drug exposure in animal models. Additionally, some SMO inhibitors can cause side effects such as muscle cramps and alopecia, which need to be monitored during in vivo studies.[7]
Q3: What are suitable vehicles for formulating this compound for oral administration in mice?
A3: Due to its likely hydrophobic nature, this compound will probably require a vehicle that can solubilize or suspend the compound for effective oral delivery. Common vehicles for poorly soluble compounds in preclinical studies include:
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose.
-
Oil-based solutions: Such as corn oil or sesame oil.
-
Co-solvent systems: Mixtures of solvents like DMSO, polyethylene glycol (PEG), and saline. It is crucial to keep the concentration of organic solvents like DMSO to a minimum to avoid toxicity.[8]
The choice of vehicle should be determined empirically by conducting solubility tests. A common starting point for oral gavage in mice is a formulation containing 0.5% to 1% methylcellulose or CMC in water.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or variable drug exposure after oral gavage | - Low aqueous solubility of this compound.- Inadequate vehicle for solubilization or suspension.- Rapid metabolism in the gut wall or liver (first-pass effect). | - Optimize the formulation: Test a panel of vehicles to determine the one that provides the best solubility and stability for this compound. Consider micronization of the compound to increase surface area and dissolution rate.- Consider alternative routes of administration: For initial pharmacokinetic studies, intravenous (IV) administration can provide a baseline for bioavailability. Subcutaneous (SC) or intraperitoneal (IP) injections may also offer more consistent exposure.- Use of excipients: Incorporate solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80) in the formulation. |
| Animal distress or mortality after administration | - Toxicity of the vehicle (e.g., high concentration of DMSO).- Acute toxicity of this compound at the administered dose.- Improper gavage technique leading to esophageal or tracheal injury. | - Vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its tolerability.- Dose-range finding study: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) of this compound.- Proper training in oral gavage: Ensure personnel are proficient in the technique to minimize stress and injury to the animals. The use of flexible gavage needles can reduce the risk of perforation. |
| Precipitation of the compound in the formulation | - The compound is not sufficiently soluble in the chosen vehicle.- The formulation is not stable over time. | - Prepare fresh formulations: Make the dosing solutions immediately before administration.- Sonication or gentle heating: These methods can help in dissolving the compound, but stability under these conditions should be verified.- Change the vehicle: If precipitation persists, a different vehicle system with higher solubilizing capacity is needed. |
| Inconsistent efficacy results in tumor models | - Variable drug exposure (as mentioned above).- Development of resistance to the SMO inhibitor.- The tumor model is not dependent on the Hedgehog signaling pathway. | - Monitor pharmacokinetics: Correlate drug levels in plasma and tumor tissue with the observed efficacy.- Investigate resistance mechanisms: Analyze tumor samples for mutations in SMO or other downstream components of the Hedgehog pathway.- Confirm pathway activation: Before starting the in vivo study, confirm that the Hedgehog pathway is active in the chosen cancer cell line or xenograft model. |
Experimental Protocols
Representative Protocol for Oral Gavage Administration of a SMO Inhibitor in Mice
This protocol is a general guideline and should be adapted based on the specific properties of this compound and the experimental design.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Microbalance
-
Spatula
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding (gavage) needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
70% ethanol
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Formulation Preparation (prepare fresh daily): a. Weigh the required amount of this compound based on the desired dose and the number of animals. b. In a sterile conical tube, add the this compound powder. c. Add a small amount of the vehicle and vortex to create a paste. d. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. If needed, sonicate the suspension for a few minutes to aid in dispersion.
-
Dosing: a. Weigh each mouse to calculate the exact volume of the formulation to be administered (typically 10 mL/kg body weight). b. Gently restrain the mouse by the scruff of the neck to immobilize the head. c. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. d. Once the needle is in the esophagus, slowly dispense the formulation. e. Gently remove the needle and return the mouse to its cage. f. Monitor the animal for any signs of distress.
Representative Protocol for a Pharmacokinetic Study of a SMO Inhibitor in Mice
Objective: To determine the pharmacokinetic profile of a SMO inhibitor after a single oral dose.
Procedure:
-
Dosing: Administer a single oral dose of the SMO inhibitor formulation to a cohort of mice as described above.
-
Blood Sampling: a. At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a small group of mice at each time point (serial sampling from the same animals is possible with techniques like tail vein or saphenous vein sampling, but terminal bleeds via cardiac puncture are common for cohorts at each time point). b. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of the SMO inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Calculate key pharmacokinetic parameters including:
- Cmax: Maximum plasma concentration.
- Tmax: Time to reach Cmax.
- AUC: Area under the plasma concentration-time curve.
- t1/2: Elimination half-life.
- F%: Oral bioavailability (requires data from an intravenous dose group).
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a generic SMO inhibitor to illustrate how such data should be structured.
Table 1: Solubility of a Representative SMO Inhibitor in Common Preclinical Vehicles
| Vehicle | Concentration (mg/mL) | Result |
| Water | 10 | Insoluble |
| 0.9% Saline | 10 | Insoluble |
| 5% DMSO in Saline | 1 | Soluble |
| 10% DMSO in Saline | 5 | Soluble |
| Corn Oil | 10 | Soluble |
| 0.5% Methylcellulose | 10 | Forms a uniform suspension |
| 20% Solutol HS 15 in Water | 10 | Soluble |
Table 2: Representative Pharmacokinetic Parameters of a SMO Inhibitor in Mice Following a Single Oral Dose (e.g., 10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-24h) | ng*h/mL | 6200 ± 980 |
| t1/2 | h | 6.5 ± 1.2 |
| Oral Bioavailability (F%) | % | 35 ± 8 |
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.
Caption: Logical troubleshooting workflow for poor in vivo efficacy of this compound.
References
- 1. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Full text of "The Literary gazette" [archive.org]
- 5. nextstepbiblestudy.net [nextstepbiblestudy.net]
- 6. researchgate.net [researchgate.net]
- 7. nextstepbiblestudy.net [nextstepbiblestudy.net]
- 8. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 9. ouv.vt.edu [ouv.vt.edu]
Interpreting unexpected results with SMO-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SMO-IN-1, a potent inhibitor of the Smoothened (SMO) protein in the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors that regulate genes involved in cell proliferation and survival.[1] this compound directly binds to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.[1]
Q2: What are the expected cellular effects of this compound treatment in Hedgehog pathway-dependent cancer cells?
In cancer cells where the Hedgehog pathway is aberrantly activated, treatment with this compound is expected to:
-
Inhibit cell proliferation and viability.
-
Induce apoptosis (programmed cell death).
-
Decrease the expression of Hedgehog target genes, such as GLI1 and PTCH1.
Q3: I am not seeing the expected decrease in cell viability with this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound. These can be broadly categorized as experimental issues or biological resistance.
-
Experimental Troubleshooting:
-
Confirm the identity and purity of your this compound compound.
-
Verify the concentration of your stock solution.
-
Ensure the compound is properly solubilized and stable in your culture medium.
-
Optimize the treatment duration and concentration range.
-
Check the health and passage number of your cell line.
-
-
Biological Resistance Mechanisms:
-
On-target mutations: The cancer cells may have acquired mutations in the SMO gene that prevent this compound from binding effectively.[2]
-
Downstream pathway activation: Resistance can occur through genetic alterations downstream of SMO, such as loss-of-function mutations in the negative regulator SUFU or amplification of the GLI1 or GLI2 genes.[2]
-
Activation of bypass pathways: Other signaling pathways may be activated that can drive cell proliferation independently of the Hedgehog pathway.
-
The following troubleshooting guides provide detailed steps to investigate these possibilities.
Troubleshooting Guides
Unexpected Result 1: Reduced or No Inhibition of Cell Viability
If you observe that this compound is not inhibiting the growth of your target cells as expected, follow this guide to identify the potential cause.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound efficacy.
Step 1: Verify Experimental Setup and Compound Integrity
-
Action: Perform a dose-response experiment using a positive control cell line known to be sensitive to SMO inhibitors.
-
Rationale: This will confirm that your experimental setup and this compound stock are performing as expected.
Step 2: Assess Target Engagement
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the SMO protein in your cells.[3][4][5][6][7]
-
Rationale: A lack of a thermal shift upon this compound treatment would suggest that the drug is not engaging its target, which could be due to cell permeability issues or mutations in the SMO binding pocket.
Step 3: Analyze Downstream Hedgehog Pathway Activity
-
Action: Measure the mRNA and protein levels of downstream Hedgehog target genes, such as GLI1 and PTCH1, using qPCR and Western blotting, respectively.
-
Rationale: If this compound is engaging SMO but you do not see a decrease in the expression of these target genes, it suggests that the pathway is being activated downstream of SMO.
Step 4: Investigate Resistance Mechanisms
-
Action:
-
Rationale: This will help identify common mechanisms of acquired resistance to SMO inhibitors.
Unexpected Result 2: Increased Cell Death in Control (Untreated) Cells
If you observe significant cell death in your vehicle-treated control group, consider the following.
Troubleshooting Steps:
-
Vehicle Toxicity: Ensure the concentration of your vehicle (e.g., DMSO) is not toxic to your cells. Perform a vehicle-only dose-response curve.
-
Cell Culture Conditions: Check for issues with your cell culture, such as contamination (mycoplasma), over-confluency, or nutrient depletion.
-
Incubation Time: Extended incubation times can lead to cell death due to factors other than the treatment.
Unexpected Result 3: Paradoxical Pathway Activation or Unexpected Side Effects
In some contexts, SMO inhibitors have been associated with unexpected effects like muscle spasms. This is thought to be due to paradoxical activation of a non-canonical SMO signaling pathway involving calcium influx.[8]
Investigative Steps:
-
Review Literature: Check for published reports of similar paradoxical effects in your specific cell type or experimental system.
-
Analyze Non-Canonical Pathways: Investigate markers of non-canonical Hedgehog signaling, such as changes in intracellular calcium levels.
-
Off-Target Effects: Consider the possibility of off-target effects. A kinome scan or similar profiling can help identify unintended targets of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability.[9][10][11]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.10 | 88% |
| 1 | 0.85 | 68% |
| 10 | 0.40 | 32% |
| 100 | 0.15 | 12% |
Caption: Example data from an MTT assay showing the dose-dependent effect of this compound on cell viability.
Protocol 2: Analysis of Hedgehog Target Gene Expression by qPCR
This protocol allows for the quantification of mRNA levels of Hedgehog target genes like GLI1 and PTCH1.[12][13][14][15]
Materials:
-
6-well cell culture plates
-
This compound and vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired time.
-
Harvest cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Expected Results: Treatment with an effective concentration of this compound should lead to a significant decrease in the mRNA levels of GLI1 and PTCH1.
Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway and the point of inhibition by this compound.
Protocol 3: Western Blot for SMO and SUFU Protein Levels
This protocol is for assessing the protein levels of key Hedgehog pathway components.[16][17][18][19][20]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer and membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against SMO, SUFU, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells treated with this compound or vehicle.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Data Presentation:
| Treatment | SMO Protein Level (Normalized) | SUFU Protein Level (Normalized) |
| Vehicle | 1.00 | 1.00 |
| This compound | 0.98 | 0.95 |
| Resistant Clone | 1.02 | 0.15* |
*Indicates a significant decrease, suggesting a potential resistance mechanism.
Caption: Example Western blot data table to investigate SUFU loss in resistant cells.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Structural basis of SUFU–GLI interaction in human Hedgehog signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SUFU promotes GLI activity in a Hedgehog-independent manner in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SMO-IN-1 and Vismodegib in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Smoothened (SMO) inhibitors, SMO-IN-1 and vismodegib, for their application in cancer cell research. While vismodegib is a well-characterized, FDA-approved drug, this compound is a research compound with more limited available data. This document aims to present the existing experimental findings for both molecules to aid researchers in their study design and drug development efforts.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. However, aberrant reactivation of this pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma (BCC) and medulloblastoma. The G protein-coupled receptor, Smoothened (SMO), is a key transducer in this pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival. Consequently, SMO has emerged as a prime target for anti-cancer therapies.
Mechanism of Action of this compound and Vismodegib
Both this compound and vismodegib are small molecule inhibitors that target the SMO receptor. By binding to SMO, they block the downstream signaling cascade of the Hedgehog pathway, thereby inhibiting the proliferation of cancer cells that are dependent on this pathway for their growth and survival.
Vismodegib was the first Hedgehog pathway inhibitor to receive FDA approval for the treatment of advanced basal cell carcinoma.[1][2] It binds directly to the SMO receptor, preventing the activation of downstream GLI transcription factors.[3]
This compound is described as an orally active Smoothened (SMO) inhibitor. While its precise binding mechanism is not as extensively characterized as vismodegib's in the public domain, it is understood to function by inhibiting SMO-mediated Hedgehog signaling.
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of intervention for SMO inhibitors like this compound and vismodegib.
Caption: Canonical Hedgehog signaling pathway and its inhibition by SMO antagonists.
Quantitative Performance Comparison
A direct quantitative comparison between this compound and vismodegib is challenging due to the limited publicly available data for this compound. The following tables summarize the available data for each compound.
This compound: In Vitro Efficacy
| Compound | Target | Assay | EC50 | Reference |
| This compound | Smoothened (SMO) | Inhibition of sonic Hedgehog protein (shh) | 89 nM | [Source not specified] |
Vismodegib: In Vitro Efficacy
Vismodegib has been extensively studied, and its half-maximal inhibitory concentration (IC50) has been determined in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Daoy | Medulloblastoma | MTT Assay | 52 µM | [1] |
| UW228 | Medulloblastoma | MTT Assay | 65 µM | [1] |
| ONS-76 | Medulloblastoma | MTT Assay | 71 µM | [1] |
| HD-MB03 | Medulloblastoma | MTT Assay | >80 µM | [1] |
| BxPC-3 | Pancreatic Cancer | CellTiter-Glo | 47.95 µM | [Source not specified] |
| A549 | Lung Cancer | MTT Assay | >100 µM | [Source not specified] |
| AN3-CA | Endometrial Cancer | MTT Assay | 93 µM | [Source not specified] |
| SNU-1079 | Cholangiocarcinoma | MTT Assay | ~5-10 µM | [4] |
| SNU-245 | Cholangiocarcinoma | MTT Assay | ~5-10 µM | [4] |
| Caco-2 | Colon Cancer | CCK-8 Assay | Dose-dependent inhibition | [5] |
| Ht-29 | Colon Cancer | CCK-8 Assay | Dose-dependent inhibition | [5] |
| LNCaP | Prostate Cancer | Cell Proliferation Assay | Significant inhibition | [6] |
| PC-3 | Prostate Cancer | Cell Proliferation Assay | Significant inhibition | [6] |
| C4-2B | Prostate Cancer | Cell Proliferation Assay | Significant inhibition | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to evaluate SMO inhibitors.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: A typical workflow for an MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the SMO inhibitor (this compound or vismodegib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Hedgehog Pathway Target Proteins (e.g., GLI1)
This technique is used to detect and quantify the expression levels of specific proteins, such as the Hedgehog pathway transcription factor GLI1, to confirm pathway inhibition.
Protocol:
-
Cell Lysis: Treat cells with the SMO inhibitor for a desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-GLI1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression (e.g., GLI1, PTCH1)
qPCR is used to measure the mRNA expression levels of Hedgehog pathway target genes to assess the transcriptional repression induced by SMO inhibitors.
Protocol:
-
RNA Extraction: Treat cells with the SMO inhibitor, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR machine.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Conclusion
Vismodegib is a well-established SMO inhibitor with a wealth of preclinical and clinical data supporting its mechanism of action and efficacy in Hedgehog pathway-dependent cancers. In contrast, this compound is a less characterized research compound. The available data indicates its potency as a SMO inhibitor, but further studies are required to determine its efficacy in various cancer cell lines and to enable a direct comparison with vismodegib. This guide provides researchers with the currently available information and standardized protocols to facilitate further investigation into the therapeutic potential of these and other SMO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SMO-IN-1 and Sonidegib: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Smoothened (SMO) inhibitors: SMO-IN-1 and sonidegib. While both compounds target the Hedgehog (Hh) signaling pathway by inhibiting the SMO receptor, the extent of publicly available data on their performance differs significantly. Sonidegib, an FDA-approved drug, has a wealth of preclinical and clinical data, whereas information on this compound is primarily limited to in vitro studies. This guide aims to present the available experimental data to facilitate an informed comparison for research and drug development purposes.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and sonidegib, highlighting key parameters of their efficacy.
Table 1: In Vitro Efficacy
| Parameter | This compound | Sonidegib |
| Target | Smoothened (SMO) | Smoothened (SMO) |
| EC50 | 89 nM (against Sonic Hedgehog protein) | - |
| IC50 | - | 1.3 nM (mouse SMO), 2.5 nM (human SMO)[1] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Parameter | This compound | Sonidegib |
| Tumor Model | Data not available | Medulloblastoma allograft (Ptch+/-, p53-/-) |
| Dosage | Data not available | 5 mg/kg/day, oral |
| Tumor Growth Inhibition | Data not available | T/C value of 33%[1] |
| Clinical Efficacy (laBCC) | Not applicable | Objective Response Rate (ORR): 56.1% (200 mg dose) |
| Clinical Efficacy (mBCC) | Not applicable | Objective Response Rate (ORR): 7.7% (200 mg dose) |
Note: T/C value represents the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Sonidegib |
| Administration Route | Orally active | Oral |
| Oral Bioavailability | Data not available | ~6-7% (fasted), significantly increased with high-fat meal |
| Plasma Protein Binding | Data not available | >97%[2] |
| Elimination Half-life (t½) | Data not available | ~28 days in patients[3] |
| Metabolism | Data not available | Primarily by CYP3A4[2] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Hedgehog Signaling Pathway Inhibition
The Hedgehog signaling pathway plays a crucial role in embryonic development and can be aberrantly activated in various cancers. Both this compound and sonidegib act by inhibiting the Smoothened (SMO) receptor, a key transducer in this pathway.
Experimental Workflow: In Vitro Efficacy Assessment
The initial evaluation of SMO inhibitors typically involves in vitro assays to determine their potency and effect on cancer cell lines with an activated Hedgehog pathway.
Experimental Workflow: In Vivo Efficacy Assessment
Promising compounds from in vitro studies are then typically evaluated in animal models to assess their anti-tumor activity and pharmacokinetic properties.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in the comparison.
Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., NIH/3T3 or Shh-LIGHT2 cells) in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates.
-
Transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a low-serum medium.
-
Add this compound or sonidegib at various concentrations.
-
Stimulate the Hedgehog pathway using a recombinant Shh ligand or a small molecule agonist like SAG, except in the negative control wells.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells with a constitutively active Hedgehog pathway (e.g., from a medulloblastoma or BCC cell line) into 96-well plates.
-
-
Compound Treatment:
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound or sonidegib.
-
-
MTT Incubation:
-
After a 48-72 hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Subcutaneous Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Implantation:
-
Harvest cancer cells (e.g., medulloblastoma or BCC cells) and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or sonidegib (e.g., by oral gavage) and a vehicle control according to the planned dosing schedule.
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, calculate the tumor growth inhibition (TGI) or the T/C ratio to assess efficacy.
-
Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
-
Compound Administration:
-
Administer a single dose of this compound or sonidegib to mice via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
-
-
Conclusion
This comparative guide highlights the current state of knowledge regarding the efficacy of this compound and sonidegib. Sonidegib is a well-characterized SMO inhibitor with proven in vitro and in vivo efficacy, supported by extensive clinical data leading to its regulatory approval. In contrast, while this compound has demonstrated in vitro activity as an orally active SMO inhibitor, there is a notable absence of publicly available in vivo efficacy and pharmacokinetic data. This data gap currently limits a direct and comprehensive comparison of its performance against sonidegib. For researchers and drug development professionals, sonidegib serves as a critical benchmark for the development of new Hedgehog pathway inhibitors. Further preclinical studies on this compound are necessary to fully elucidate its therapeutic potential and to enable a more direct comparison with established SMO inhibitors like sonidegib.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Validation of SMO-IN-1 as a Potent Hedgehog Pathway Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SMO-IN-1 with established Hedgehog (Hh) pathway inhibitors, Vismodegib and Sonidegib. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to Hedgehog Signaling and SMO Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor, Smoothened (SMO), is a key transducer in this pathway, making it a prime therapeutic target.[1][2] SMO inhibitors block the pathway by binding to the SMO receptor, thereby preventing the activation of downstream signaling and subsequent tumor growth.[3][4]
This compound is an orally active Smoothened (SMO) inhibitor.[5][6][7] This guide evaluates its performance against the FDA-approved SMO inhibitors, Vismodegib and Sonidegib, which are used in the treatment of advanced basal cell carcinoma.[1][8][9][10]
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound, Vismodegib, and Sonidegib in various assays that measure Hedgehog pathway inhibition. It is important to note that the data is compiled from different sources, and direct comparisons should be made with consideration for potential variations in experimental conditions.
Table 1: Inhibition of Hedgehog Pathway Activity
| Compound | Assay Type | Cell Line/System | Potency (IC50/EC50) |
| This compound | Shh-induced Alkaline Phosphatase Activity | C3H10T1/2 | 89 nM (EC50)[5] |
| Vismodegib | Cell-free Hh Pathway Assay | - | 3 nM (IC50)[11] |
| GLI-luciferase Reporter Assay | HEPM Cells | 2.8 nM (IC50)[12] | |
| Sonidegib | Cell-free SMO Binding Assay (mouse) | - | 1.3 nM (IC50)[13] |
| Cell-free SMO Binding Assay (human) | - | 2.5 nM (IC50)[13] | |
| GLI-luciferase Reporter Assay | HEPM Cells | 12.7 nM (IC50)[12] |
Experimental Protocols
Detailed methodologies for key assays used to validate Hedgehog pathway inhibitors are provided below.
GLI-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the GLI transcription factors, the final effectors of the canonical Hedgehog pathway.
Principle:
Cells are engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to GLI-mediated transcription of the luciferase gene, resulting in a quantifiable light signal. Inhibition of the pathway by a compound like this compound leads to a decrease in this signal.[14]
Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, Vismodegib, Sonidegib) in assay medium (e.g., Opti-MEM with 0.5% calf serum).
-
Remove the growth medium from the cells and add the diluted compounds.
-
-
Pathway Activation:
-
To activate the pathway, treat the cells with a Smoothened agonist, such as SAG (at its EC50, e.g., 26 nM), or with conditioned medium containing the Sonic Hedgehog (Shh) ligand.[15] Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[14]
-
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system, following the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the percent inhibition of luciferase activity for each inhibitor concentration compared to the agonist-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Alkaline Phosphatase (ALP) Activity Assay
This assay is commonly used to measure the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog signaling.
Principle:
Hedgehog pathway activation in C3H10T1/2 cells induces their differentiation into osteoblasts, which is accompanied by an increase in alkaline phosphatase (ALP) activity.[16][17] Inhibitors of the pathway will block this differentiation and thus reduce ALP activity. The assay measures the conversion of a substrate (e.g., p-nitrophenyl phosphate, pNPP) by ALP into a colored or chemiluminescent product.[18][19]
Protocol:
-
Cell Culture and Seeding:
-
Culture C3H10T1/2 cells in DMEM with 10% FBS.
-
Seed 5,000 cells per well into a 96-well plate and allow them to grow to confluency (typically 36-48 hours).[20]
-
-
Induction of Differentiation and Inhibitor Treatment:
-
Switch the confluent cells to a low-serum medium (e.g., DMEM with 0.5% calf serum).[20]
-
Add the Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) along with various concentrations of the test inhibitor (this compound, etc.).
-
Incubate for 36-48 hours to induce osteoblast differentiation.[20]
-
-
Cell Lysis:
-
ALP Activity Measurement (Chemiluminescent):
-
Data Analysis:
-
Normalize the ALP activity to the total protein concentration in each lysate to account for differences in cell number.
-
Calculate the EC50 or IC50 value by plotting the normalized ALP activity against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the Hedgehog signaling pathway, the mechanism of SMO inhibitor action, and a typical experimental workflow for inhibitor validation.
Figure 1. Simplified canonical Hedgehog signaling pathway.
Figure 2. Mechanism of action for SMO inhibitors like this compound.
Figure 3. A typical workflow for the validation of a Hedgehog pathway inhibitor.
Chemical Structures
Figure 4. Chemical structures of this compound, Vismodegib, and Sonidegib.
Conclusion
The available in vitro data indicates that this compound is a potent inhibitor of the Hedgehog signaling pathway, with an efficacy in the nanomolar range that is comparable to the established first-generation inhibitors, Vismodegib and Sonidegib. Its ability to block Shh-induced cellular differentiation underscores its potential as a valuable tool for Hedgehog pathway research and as a candidate for further therapeutic development. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | SMO抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog pathway inhibitors for locally advanced and metastatic basal cell carcinoma: A real-world single-center retrospective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bone morphogenetic protein 2 and dexamethasone synergistically increase alkaline phosphatase levels through JAK/STAT signaling in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Over-expression of Sox2 in C3H10T1/2 cells inhibits osteoblast differentiation through Wnt and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.stanford.edu [web.stanford.edu]
Unraveling the Selectivity of SMO-IN-1: A Comparative Guide to Off-Target Interactions
A comprehensive analysis of the cross-reactivity of SMO-IN-1, a potent inhibitor of the Smoothened (SMO) receptor, is crucial for its validation as a selective chemical probe and for the interpretation of experimental results. However, publicly available, head-to-head comparative data on the selectivity of this compound against a broad panel of other receptors is currently limited. This guide provides a framework for such a comparison, outlining the key signaling pathway, methodologies for assessing cross-reactivity, and a template for data presentation.
This compound is an orally effective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development and progression of several types of cancer, including basal cell carcinoma and medulloblastoma. By targeting SMO, this compound blocks the downstream signaling cascade, ultimately inhibiting the expression of genes that promote cell proliferation and survival.
The Hedgehog Signaling Pathway and the Role of this compound
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO, a seven-transmembrane receptor belonging to the Frizzled class of G protein-coupled receptors (GPCRs). Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to become active and transduce the signal. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes. This compound acts by directly binding to and inhibiting the SMO receptor, thereby preventing the activation of the downstream signaling cascade, even in the presence of Hedgehog ligands.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Assessing the Cross-Reactivity of this compound
To objectively evaluate the selectivity of this compound, it is essential to profile its activity against a diverse panel of receptors, particularly other GPCRs that share structural similarities with SMO. The following table provides a template for presenting such comparative data. The data would typically be generated from large-scale screening assays, such as radioligand binding assays or functional assays.
Table 1: Comparative Selectivity Profile of this compound
| Receptor Family | Target Receptor | This compound Activity (IC50/Ki, nM) | Alternative SMO Inhibitor 1 Activity (IC50/Ki, nM) | Alternative SMO Inhibitor 2 Activity (IC50/Ki, nM) |
| Hedgehog Pathway | SMO | Data Not Available | (e.g., Vismodegib) | (e.g., Sonidegib) |
| GPCR Class F | FZD1 | Data Not Available | Data Not Available | Data Not Available |
| FZD2 | Data Not Available | Data Not Available | Data Not Available | |
| FZD... | Data Not Available | Data Not Available | Data Not Available | |
| GPCR Class A | ADRB2 | Data Not Available | Data Not Available | Data Not Available |
| DRD2 | Data Not Available | Data Not Available | Data Not Available | |
| OPRM1 | Data Not Available | Data Not Available | Data Not available | |
| Other Receptors | (e.g., Kinases) | Data Not Available | Data Not Available | Data Not Available |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols for Assessing Cross-Reactivity
A variety of in vitro assays can be employed to determine the selectivity profile of a compound like this compound. A common and robust method is the competitive binding assay.
Generalized Protocol for a Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand that binds with high affinity to a specific receptor.
-
Receptor Preparation: Membranes are prepared from cells recombinantly expressing the target receptor of interest.
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format. Each well contains the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter mat that traps the cell membranes.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Generalized workflow for assessing receptor cross-reactivity.
Conclusion
While this compound is a valuable tool for studying the Hedgehog signaling pathway, a comprehensive understanding of its selectivity is paramount for the accurate interpretation of experimental findings. The generation of robust cross-reactivity data against a broad panel of receptors, as outlined in this guide, would be a significant contribution to the field and would solidify the standing of this compound as a highly selective chemical probe. Researchers are encouraged to perform or request such profiling to ensure the highest level of scientific rigor in their studies.
A Comparative Guide to the Efficacy of SMO-IN-1 and Other Small Molecule Inhibitors of the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of SMO-IN-1, a novel Smoothened (SMO) inhibitor, against other prominent small molecule inhibitors targeting the Hedgehog (Hh) signaling pathway. The information presented is collated from preclinical data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Smoothened Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is implicated in the pathogenesis of various cancers when aberrantly activated.[1] The G protein-coupled receptor, Smoothened (SMO), is a key transducer in this pathway, making it a prime target for therapeutic intervention.[1] Several small molecule inhibitors targeting SMO have been developed, with some, such as vismodegib and sonidegib, receiving FDA approval for the treatment of basal cell carcinoma.[2] However, the emergence of drug resistance, often through mutations in the SMO receptor, necessitates the development of new and more effective inhibitors.[3] This guide focuses on the comparative efficacy of this compound against a panel of other SMO inhibitors.
Quantitative Performance Comparison
The following table summarizes the in vitro efficacy of this compound and other selected SMO inhibitors. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Assay Type | Cell Line | IC50/EC50 (nM) | Key Findings |
| This compound | Smoothened (SMO) | Alkaline Phosphatase Assay | C3H10T1/2 | 89 (EC50) | Orally active SMO inhibitor.[4] |
| Vismodegib (GDC-0449) | Smoothened (SMO) | Gli-Luciferase Reporter Assay | NIH/3T3 | 3 | Potent inhibitor of the Hedgehog pathway.[1] |
| Sonidegib (LDE-225) | Smoothened (SMO) | Binding Assay (human SMO) | - | 2.5 (IC50) | Potent and selective SMO antagonist.[5] |
| Saridegib (IPI-926) | Smoothened (SMO) | Gli-Luciferase Reporter Assay | C3H10T1/2 (WT SMO) | 9 (IC50) | Active against wild-type SMO. |
| Taladegib (LY2940680) | Smoothened (SMO) | Not Specified | - | 4.2 (IC50) | Antagonist of the smoothened receptor.[6] |
| BMS-833923 (XL-139) | Smoothened (SMO) | BODIPY-cyclopamine binding | - | 21 (IC50) | Orally biocompatible SMO inhibitor.[5] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of an inhibitor required to block 50% of a specific biological activity. A lower value generally indicates higher potency. The presented data is from various preclinical in vitro studies.
Experimental Protocols
Detailed methodologies for two key experiments cited in the comparison are provided below.
Gli-Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Protocol:
-
Cell Culture and Transfection:
-
Culture NIH/3T3 cells, which are responsive to Hedgehog signaling, in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Seed cells in 96-well plates.
-
Transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Pathway Activation:
-
After transfection, replace the medium with a low-serum medium.
-
Pre-treat the cells with varying concentrations of the SMO inhibitor (e.g., this compound, vismodegib) for a specified period (e.g., 2 hours).
-
Stimulate the Hedgehog pathway by adding a SMO agonist, such as SAG (Smoothened Agonist), at a fixed concentration.
-
-
Luciferase Measurement:
-
After an incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alkaline Phosphatase (ALP) Assay for Osteoblast Differentiation
This assay assesses the ability of a compound to inhibit the Sonic Hedgehog (Shh)-induced differentiation of mesenchymal stem cells (like C3H10T1/2) into osteoblasts, a process dependent on the Hedgehog pathway.
Protocol:
-
Cell Culture:
-
Culture C3H10T1/2 cells in a suitable growth medium.
-
Seed the cells in 96-well plates.
-
-
Induction of Differentiation and Inhibitor Treatment:
-
Once the cells reach confluence, switch to a differentiation medium.
-
Induce osteoblast differentiation by adding recombinant Shh protein.
-
Simultaneously, treat the cells with a range of concentrations of the SMO inhibitor.
-
-
Alkaline Phosphatase Staining and Activity Measurement:
-
After a few days of incubation (e.g., 3-5 days), wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain for alkaline phosphatase activity using a solution containing a substrate such as p-nitrophenyl phosphate (pNPP), which is converted to a colored product by ALP.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
The EC50 value is determined by plotting the absorbance (or ALP activity) against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the point of intervention for this compound and other Smoothened inhibitors.
Experimental Workflow for In Vitro Comparison
Caption: A generalized experimental workflow for the in vitro comparison of Smoothened inhibitors.
In Vivo Efficacy
While extensive in vivo data for this compound is not yet publicly available, preclinical studies with other novel SMO inhibitors have demonstrated tumor growth inhibition in various xenograft models.[2][3] For instance, orally administered novel benzimidazole-based SMO inhibitors, structurally related to this compound, have been shown to block paracrine Hedgehog signaling in the tumor microenvironment and attenuate the growth of medulloblastoma allograft tumors in mice.[2] These studies typically involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice, followed by regular administration of the inhibitor and monitoring of tumor volume over time. Further in vivo studies are necessary to fully characterize the efficacy and pharmacokinetic profile of this compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Nuances of Genetic Knockdown of SMO versus Pharmacological Inhibition with SMO-IN-1
For researchers, scientists, and drug development professionals navigating the complexities of Hedgehog signaling pathway modulation, the choice between genetic knockdown of the Smoothened (SMO) receptor and its pharmacological inhibition is a critical one. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and visual aids to inform your research strategy.
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in a variety of cancers, making the G protein-coupled receptor Smoothened (SMO), a key transducer of the Hh signal, a prime therapeutic target.[1][2][3] Researchers aiming to interrogate or block this pathway typically have two main approaches at their disposal: genetically silencing the SMO gene or employing small molecule inhibitors that directly target the SMO protein. This guide will delve into a comparative analysis of SMO genetic knockdown, primarily through RNA interference (RNAi), and pharmacological inhibition using the specific inhibitor SMO-IN-1 and its analogs.
At a Glance: Genetic Knockdown vs. Pharmacological Inhibition
| Feature | Genetic Knockdown (siRNA/shRNA) | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing, leading to mRNA degradation and reduced SMO protein synthesis. | Direct, competitive binding to the SMO protein, preventing its conformational change and downstream signaling.[4] |
| Specificity | Can have off-target effects by unintentionally silencing other genes with similar sequences.[5] | Can have off-target effects by binding to other proteins with similar structural motifs.[5][6] |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA), allowing for both short-term and long-term studies. | Reversible and dependent on the compound's half-life and continuous presence. |
| Dosing & Delivery | Requires transfection or transduction, with efficiency varying between cell types. | Simple administration to cell culture media or in vivo, with dose-dependent effects. |
| Clinical Relevance | RNA-based therapies are an emerging class of therapeutics. | Small molecule inhibitors are a well-established and widely used therapeutic modality. |
| Throughput | Can be adapted for high-throughput screening. | Well-suited for high-throughput screening of compound libraries. |
Performance Showdown: A Quantitative Comparison
One study in pancreatic cancer-associated fibroblasts demonstrated that siRNA-mediated knockdown of SMO resulted in a 70% reduction in the mRNA expression of the downstream Hh target gene, Gli1 .[6] This highlights the potent and direct effect of genetic silencing on the canonical Hh pathway output.
In a separate study, a potent SMO antagonist, compound A8, was shown to inhibit a Gli-luciferase reporter with an IC50 of 16.6 nM and suppress the proliferation of cerebellar granule precursor cells with an IC50 of 16.4 nM .[7] Another study in ovarian cancer cells showed that the SMO inhibitor LDE225 (Sonidegib) had an IC50 for cell viability ranging from 7.5 µM to 24 µM depending on the cell line.[7] The EC50 for this compound against Sonic Hedgehog (Shh) protein has been reported as 89 nM .
The following table summarizes key quantitative data from representative studies to facilitate a cross-study comparison:
| Parameter | Genetic Knockdown (siRNA) | Pharmacological Inhibition (SMO Antagonists) | Reference |
| Effect on Gli1 mRNA Expression | 70% reduction | Dose-dependent reduction | [6] |
| IC50 (Cell Viability/Proliferation) | Not directly measured | 16.4 nM (Compound A8) 7.5 - 24 µM (LDE225) | [7] |
| EC50 (Hedgehog Pathway Inhibition) | Not applicable | 89 nM (this compound) |
It is important to note that the efficacy of both methods is highly dependent on the specific cell type, the experimental conditions, and the specific reagents used.
Under the Hood: Experimental Methodologies
To ensure reproducibility and aid in experimental design, detailed protocols for both SMO knockdown and inhibitor treatment are provided below.
Experimental Protocol: siRNA-Mediated Knockdown of SMO
This protocol provides a general framework for transiently knocking down SMO expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
Cells of interest cultured in appropriate growth medium.
-
Predesigned and validated siRNA targeting SMO and a non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
6-well tissue culture plates.
-
Nuclease-free water.
-
Reagents for RNA extraction (e.g., TRIzol) and quantitative real-time PCR (qRT-PCR).
-
Antibodies for Western blotting (anti-SMO and a loading control like anti-β-actin).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the SMO siRNA and control siRNA to the desired final concentration (typically 20-50 nM) in Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform qRT-PCR to quantify the reduction in SMO mRNA levels compared to the scrambled control.
-
Western Blotting: Lyse the cells and perform Western blotting to assess the reduction in SMO protein levels.
-
Experimental Protocol: this compound Treatment
This protocol outlines a general procedure for treating cultured cells with a SMO inhibitor like this compound.
Materials:
-
Cells of interest cultured in appropriate growth medium.
-
This compound (or a similar SMO inhibitor) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Vehicle control (e.g., DMSO).
-
96-well or 6-well tissue culture plates.
-
Reagents for assessing downstream effects (e.g., cell viability assay kit, reagents for qRT-PCR or Western blotting).
Procedure:
-
Cell Seeding: Seed cells in a suitable tissue culture plate at a density appropriate for the planned assay. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific cell line and the endpoint being measured.
-
Downstream Analysis:
-
Cell Viability/Proliferation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the effect of the inhibitor on cell growth.
-
Gene and Protein Expression: Harvest cells for qRT-PCR or Western blotting to analyze the expression of Hh pathway target genes (e.g., Gli1, Ptch1) and proteins.
-
Visualizing the Mechanisms
To better understand the points of intervention and the experimental processes, the following diagrams have been generated using the DOT language for Graphviz.
Making the Right Choice for Your Research
The decision to use genetic knockdown or a pharmacological inhibitor for SMO depends heavily on the specific research question, the experimental system, and the desired outcomes.
Choose Genetic Knockdown (siRNA/shRNA) when:
-
You need to investigate the long-term consequences of SMO loss-of-function.
-
You want to confirm that a phenotype observed with a small molecule inhibitor is indeed due to the inhibition of the intended target (as a validation tool).
-
You are working in a system where the specificity of small molecules is a major concern.
Choose this compound Treatment when:
-
You require a rapid and reversible method to inhibit SMO function.
-
You are conducting high-throughput screening for compounds that modulate the Hedgehog pathway.
-
Your research has a more direct translational or preclinical focus, as small molecules are a common therapeutic modality.
-
You need to finely control the level of inhibition by titrating the compound concentration.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Smoothened Antagonists Reverse Taxane Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for SMO-IN-1 Studies
For researchers, scientists, and drug development professionals investigating the Hedgehog (Hh) signaling pathway, the small molecule inhibitor SMO-IN-1 is a valuable tool. As an orally active antagonist of the Smoothened (SMO) receptor, it plays a crucial role in studying cellular processes regulated by Hh signaling, which is pivotal in embryonic development and oncogenesis. This guide provides a comprehensive overview of essential control experiments to ensure the rigor and reproducibility of studies involving this compound, comparing its performance with other common alternatives.
Understanding this compound and the Need for Controls
This compound inhibits the G-protein coupled receptor SMO, a key transducer of the Hh signaling pathway.[1] The canonical Hh pathway is activated when a Hedgehog ligand (such as Sonic Hedgehog, Shh) binds to the Patched (PTCH) receptor, relieving its inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of Hh target genes like GLI1 and PTCH1. Dysregulation of this pathway is implicated in several cancers.[2]
Given the complexity of cellular signaling, robust control experiments are imperative to validate the on-target effects of this compound and rule out any off-target activities that could lead to misinterpretation of experimental results.
Comparative Performance of SMO Inhibitors
The potency of this compound can be compared with other commonly used SMO inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, though it's important to note that these values can vary between different studies and assay conditions.
| Inhibitor | Target | Assay Type | Reported IC50/EC50 | Key Findings |
| This compound | Smoothened (SMO) | Shh-induced Hh pathway activity | 89 nM (EC50) | Orally active SMO inhibitor.[1] |
| Vismodegib (GDC-0449) | Smoothened (SMO) | BODIPY-cyclopamine binding assay | 3 nM | FDA-approved for basal cell carcinoma; first-generation SMO inhibitor.[3] |
| Sonidegib (LDE225) | Smoothened (SMO) | BODIPY-cyclopamine binding assay | 1.3 nM (mouse SMO), 2.5 nM (human SMO) | FDA-approved for basal cell carcinoma; potent and selective SMO antagonist.[3] |
| Cyclopamine | Smoothened (SMO) | Hh cell assay | 46 nM | Naturally occurring SMO inhibitor; foundational tool for Hh pathway research. |
| SANT-1 | Smoothened (SMO) | Not specified | Potent antagonist | Binds to a deep site in the SMO transmembrane domain.[4] |
Note: The IC50/EC50 values presented are from various sources and may not be directly comparable due to different experimental setups. Researchers should establish dose-response curves in their specific assay systems.
Essential Control Experiments
To ensure the specificity of this compound's effects, a panel of positive and negative controls should be employed.
Negative Controls
-
Vehicle Control: The most fundamental negative control is the solvent used to dissolve this compound, typically DMSO. This accounts for any effects of the vehicle on the cells.
-
Structurally Similar Inactive Analog: The ideal negative control is a molecule that is structurally similar to this compound but does not inhibit SMO. While a commercially available, validated inactive analog for this compound is not readily documented, researchers can consider synthesizing a close structural variant predicted to be inactive based on structure-activity relationship (SAR) studies of the chemical series.
Positive Controls
-
Hedgehog Pathway Agonists: To confirm that the experimental system is responsive to Hh pathway modulation, a known agonist should be used.
-
Sonic Hedgehog (Shh) Conditioned Medium: Provides a physiologically relevant activation of the pathway.
-
Smoothened Agonist (SAG): A small molecule that directly binds to and activates SMO, bypassing the need for ligand-receptor interaction at the PTCH level.[5]
-
Experimental Protocols
Luciferase Reporter Assay for Hedgehog Pathway Activity
This assay quantitatively measures the transcriptional activity of GLI proteins.
Principle: Cells are transfected with a plasmid containing a firefly luciferase reporter gene under the control of a GLI-responsive promoter. A second plasmid containing a Renilla luciferase gene under a constitutive promoter is co-transfected for normalization.
Protocol:
-
Cell Culture and Transfection:
-
Seed NIH-3T3 cells, which are commonly used for their robust Hh signaling response, in a 96-well plate.
-
Transfect the cells with a GLI-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with low-serum medium.
-
Add this compound, negative controls (vehicle, inactive analog), and other SMO inhibitors at various concentrations.
-
For positive control wells, add Shh-conditioned medium or SAG to activate the pathway.
-
-
Lysis and Luminescence Measurement:
-
After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Quantitative Real-Time PCR (qRT-PCR) for Hh Target Gene Expression
This method measures the mRNA levels of Hh target genes such as GLI1 and PTCH1.
Principle: The expression of downstream target genes of the Hh pathway is quantified to confirm pathway inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Plate a responsive cell line (e.g., medulloblastoma cells with activated Hh pathway) in 6-well plates.
-
Treat cells with this compound, controls, and other inhibitors as described for the luciferase assay.
-
-
RNA Extraction and cDNA Synthesis:
-
After 24-48 hours, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells that are dependent on Hh signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed Hh-dependent cancer cells in a 96-well plate.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound and control compounds.
-
-
MTT Addition and Incubation:
-
After 48-72 hours, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Off-Target Kinase Profiling (Kinome Scan)
To comprehensively assess the specificity of this compound, a kinome scan can be performed.
Principle: This is a high-throughput screening method that tests the ability of a compound to bind to a large panel of kinases.
Protocol:
-
Compound Submission:
-
Provide a sample of this compound to a commercial service provider that offers kinome scanning (e.g., DiscoverX KINOMEscan™).
-
-
Screening:
-
The compound is screened at a defined concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
-
Data Analysis:
-
The results are typically provided as a percentage of inhibition or binding affinity for each kinase. Significant interactions with kinases other than the intended target would indicate off-target effects.
-
Visualizing Signaling Pathways and Workflows
Caption: The Hedgehog signaling pathway and points of intervention.
Caption: A typical experimental workflow for this compound studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of SMO-IN-1: A Novel Smoothened Inhibitor in Hedgehog Pathway-Driven Cancers
For Immediate Release
In the landscape of targeted cancer therapies, the Hedgehog (Hh) signaling pathway has emerged as a critical focus for drug development, particularly in malignancies such as basal cell carcinoma and medulloblastoma. At the heart of this pathway lies the G-protein coupled receptor, Smoothened (SMO), the inhibition of which has proven to be a viable therapeutic strategy. This report provides a comprehensive comparison of a novel SMO inhibitor, SMO-IN-1, with established alternatives, presenting key experimental data on its efficacy and outlining the methodologies employed in its evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and signal transduction.
Unveiling this compound: Mechanism of Action
This compound is an orally active small molecule inhibitor of the Smoothened (SMO) receptor. Its primary mechanism of action involves the direct antagonism of SMO, a pivotal transducer of the Hedgehog signaling cascade. In a canonical "off-state," the receptor Patched (PTCH) tonically inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling components, culminating in the activation of GLI transcription factors and the expression of target genes that drive cell proliferation and survival. This compound effectively blocks this activation, thereby silencing the pathway and inhibiting the growth of Hh-dependent tumors.
Quantitative Performance Analysis: this compound vs. Competitors
The in vitro efficacy of this compound has been evaluated in various cell-based assays. A cornerstone of this analysis is the determination of its half-maximal inhibitory concentration (IC50) or effective concentration (EC50) and its comparison against well-established SMO inhibitors such as Vismodegib, Sonidegib, and Taladegib. The following table summarizes the available data from head-to-head and independent studies.
| Compound | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | Shh-induced Alkaline Phosphatase Activity | C3H10T1/2 | 89 nM (EC50) | [1] |
| This compound (Compound 11g) | Gli Reporter Gene Assay | NIH/3T3 | 5 nM (IC50) | [1] |
| Vismodegib (GDC-0449) | BODIPY-cyclopamine binding assay | CHO | 3 nM (IC50) | [2] |
| Sonidegib (LDE-225) | BODIPY-cyclopamine binding assay | CHO | 1.3 nM (mouse), 2.5 nM (human) (IC50) | |
| Taladegib (LY2940680) | Not specified | Not specified | Not specified |
Note: Direct comparison of potency values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols: A Closer Look at the Methodologies
To ensure the reproducibility and clear interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Gli Luciferase Reporter Gene Assay
This assay is a fundamental tool for quantifying the activity of the Hedgehog pathway.
Principle: This assay utilizes a reporter gene system where the expression of luciferase is driven by a promoter containing binding sites for the GLI transcription factors. Inhibition of the Hh pathway, for instance by this compound, leads to a decrease in GLI-mediated transcription and a corresponding reduction in luciferase activity, which can be measured as a luminescent signal.
Protocol:
-
Cell Culture and Transfection: NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum. For the assay, cells are seeded in 24-well plates. The following day, cells are transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[3]
-
Compound Treatment: 24 hours post-transfection, the media is replaced with low-serum media containing the test compounds (this compound or alternatives) at various concentrations.
-
Pathway Activation: To induce pathway activity, a conditioned medium containing Sonic Hedgehog (Shh) ligand is added to the wells.
-
Lysis and Luminescence Measurement: After a 48-hour incubation period, cells are lysed. The firefly and Renilla luciferase activities are then measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The IC50 values are then calculated from the dose-response curves.
Alkaline Phosphatase (ALP) Assay for Osteoblast Differentiation
This assay assesses the ability of SMO inhibitors to block Shh-induced differentiation of mesenchymal stem cells into osteoblasts.
Principle: Sonic Hedgehog is a known inducer of osteoblast differentiation from pluripotent mesenchymal cells, such as the C3H10T1/2 cell line. An early marker of this differentiation is the increased activity of alkaline phosphatase (ALP). SMO inhibitors are expected to block this Shh-induced increase in ALP activity.
Protocol:
-
Cell Seeding: C3H10T1/2 cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound or other SMO inhibitors in the presence of a constant concentration of Shh.
-
Induction of Differentiation: The cells are incubated for 72 hours to allow for differentiation.
-
Cell Lysis and ALP Activity Measurement: Following incubation, the cells are washed with PBS and lysed. The ALP activity in the cell lysate is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is measured at 405 nm.
-
Data Normalization and Analysis: The ALP activity is normalized to the total protein concentration in each well, determined by a BCA protein assay. The EC50 values are calculated from the resulting dose-response curves.
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro comparison of SMO inhibitors.
Concluding Remarks
The preliminary data for this compound demonstrates its potent inhibitory activity against the Hedgehog signaling pathway, with efficacy in the nanomolar range. While direct, comprehensive comparative data with other SMO inhibitors under identical experimental conditions is still emerging, the initial findings position this compound as a promising candidate for further preclinical and clinical investigation. The provided experimental protocols offer a standardized framework for such comparative studies. Future research should focus on expanding the in vitro profiling to a broader range of cancer cell lines, conducting in vivo efficacy and toxicity studies, and elucidating the pharmacokinetic properties of this compound to fully assess its therapeutic potential.
References
Reproducibility of SMO-IN-1 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Smoothened (SMO) inhibitor, SMO-IN-1, and its alternatives. The objective is to present available data on performance, detail relevant experimental methodologies, and discuss the current landscape of research reproducibility for this specific compound. While direct studies on the reproducibility of this compound research are not publicly available, this guide aims to offer a comprehensive overview based on existing literature to aid in the design and evaluation of future experiments.
Quantitative Performance Comparison of SMO Inhibitors
The following table summarizes the in vitro potency of this compound and other notable SMO inhibitors. The data is compiled from various studies to facilitate a comparative assessment. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the results.
| Inhibitor | Target | Assay Type | IC50/EC50 (nM) | Key Findings |
| This compound | Smoothened (SMO) | Shh-induced Alkaline Phosphatase Activity | 89 (EC50) | Orally active SMO inhibitor.[1] |
| Vismodegib (GDC-0449) | Smoothened (SMO) | BODIPY-cyclopamine binding assay | 3 | High-affinity binding to SMO; FDA-approved for basal cell carcinoma.[2] |
| Sonidegib (LDE-225) | Smoothened (SMO) | Not Specified | 1.3 - 2.5 | FDA-approved for locally advanced basal cell carcinoma. |
| M 25 | Smoothened (SMO) | Shh-induced Gli Luciferase Reporter Activity | 5 | Potent antagonist of the Hedgehog signaling pathway.[2] |
| HH-13 | Wild-Type SMO | Gli1-luciferase reporter assay | <100 | Potently targets the Hh/SMO/Gli1 pathway.[1] |
| HH-13 | Drug-Resistant SMO-D473H | Gli1-luciferase reporter assay | <200 | Effective against a common drug-resistant SMO mutant.[1] |
| HH-20 | Wild-Type SMO | Gli1-luciferase reporter assay | <100 | Potently targets the Hh/SMO/Gli1 pathway.[1] |
| HH-20 | Drug-Resistant SMO-D473H | Gli1-luciferase reporter assay | <200 | Effective against a common drug-resistant SMO mutant.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are methodologies for key experiments frequently cited in the evaluation of SMO inhibitors.
Gli-Luciferase Reporter Assay
This assay is a common method to quantify the activity of the Hedgehog signaling pathway.
-
Cell Culture and Transfection:
-
HEK293T or NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Plasmids for wild-type or mutant SMO can also be co-transfected.[3]
-
-
Compound Treatment:
-
After 24 hours, the medium is replaced with a low-serum medium.
-
Cells are treated with a range of concentrations of the SMO inhibitor (e.g., this compound) or vehicle control.
-
The Hedgehog pathway is activated using a SMO agonist like SAG (Smoothened Agonist) or a conditioned medium containing the Sonic Hedgehog (Shh) ligand.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.
-
The normalized luciferase activity is then plotted against the inhibitor concentration to determine the IC50 value.
-
Cell Differentiation Assay (e.g., C3H10T1/2 cells)
This assay assesses the ability of SMO inhibitors to block Shh-induced differentiation of mesenchymal stem cells into osteoblasts, which is a downstream effect of Hedgehog pathway activation.
-
Cell Culture:
-
C3H10T1/2 cells are maintained in a suitable growth medium.
-
-
Induction of Differentiation and Inhibitor Treatment:
-
Cells are seeded and, upon reaching confluence, the medium is replaced with a differentiation medium.
-
Differentiation is induced by the addition of the Shh ligand.
-
Concurrently, cells are treated with various concentrations of the SMO inhibitor or a vehicle control.
-
-
Alkaline Phosphatase (ALP) Activity Measurement:
-
After a specified incubation period (e.g., 72 hours), cells are lysed.
-
ALP activity, a marker of osteoblast differentiation, is measured using a colorimetric or fluorometric assay.
-
-
Data Analysis:
-
ALP activity is normalized to the total protein concentration in each well.
-
The normalized ALP activity is plotted against the inhibitor concentration to calculate the EC50 value.[1]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Hedgehog signaling pathway and the inhibitory action of this compound.
A generalized experimental workflow for comparing SMO inhibitors.
References
A Head-to-Head Comparison of SMO Antagonists for Researchers and Drug Development Professionals
An in-depth guide to the therapeutic landscape of Smoothened inhibitors, offering a comparative analysis of their performance, supported by experimental data and detailed methodologies.
The aberrant activation of the Hedgehog (Hh) signaling pathway is a critical driver in the development and progression of several human cancers, including basal cell carcinoma (BCC), medulloblastoma (MB), and acute myeloid leukemia (AML). The Smoothened (SMO) receptor, a key component of this pathway, has emerged as a prime therapeutic target.[1][2][3][4][5] This has led to the development of a class of small-molecule inhibitors known as SMO antagonists. This guide provides a head-to-head comparison of prominent SMO antagonists, presenting key quantitative data, detailed experimental protocols, and visual aids to assist researchers, scientists, and drug development professionals in this field.
The Hedgehog Signaling Pathway and the Mechanism of SMO Antagonists
The canonical Hedgehog signaling pathway is initiated when an Hh ligand, such as Sonic Hedgehog (SHH), binds to the Patched (PTCH) receptor. This binding relieves the inhibitory effect of PTCH on the G-protein coupled receptor, SMO.[5][6][7] The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors. These transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[7]
SMO antagonists function by directly binding to the SMO receptor, thereby preventing its activation and halting the downstream signaling cascade, irrespective of the presence of Hh ligands.[1][6] This inhibition of the Hh pathway can effectively suppress the growth of tumors that are dependent on this signaling pathway.
Comparative Analysis of SMO Antagonists
A number of SMO antagonists have been developed, with some receiving FDA approval for clinical use. The following tables provide a comparative overview of their potency and clinical development status.
Table 1: In Vitro Potency of SMO Antagonists
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| Vismodegib (GDC-0449) | Hedgehog Pathway Inhibition | - | 3 nM | [8] |
| Sonidegib (LDE225) | SMO Binding (mouse) | Cell-free | 1.3 nM | [8][9][10] |
| SMO Binding (human) | Cell-free | 2.5 nM | [8][9][10] | |
| Hedgehog Pathway Inhibition | - | Low nM | [11] | |
| Glasdegib (PF-04449913) | SMO Binding (human) | Amino acids 181-787 | 4 nM | [9] |
| Taladegib (LY2940680) | SMO Antagonist | - | - | [9] |
| Saridegib (IPI-926) | SMO Antagonist | - | - | [12] |
| TAK-441 | Gli1 Transcriptional Activity | - | 4.4 nM | [13] |
| Reporter Activity (D473H mutant) | D473H-transfected cells | 79 nM | [14] | |
| BMS-833923 (XL-139) | BODIPY Cyclopamine Binding | - | 21 nM | [9][15] |
| HH Pathway Effector Expression | Wild-type & mutant SMO cell lines | 6-35 nM | [15] | |
| LEQ-506 | SMO Antagonist | - | - | [16] |
| Cyclopamine | Hedgehog Pathway Inhibition | Hh cell assay | 46 nM | [9] |
| SANT-1 | Shh-LIGHT2 Assay | - | 20 nM | [8][9] |
| SmoA1-LIGHT2 Assay | - | 30 nM | [9] |
Table 2: Clinical Status and Indications of Selected SMO Antagonists
| Compound | FDA Approval Status | Approved Indications | Key Clinical Findings |
| Vismodegib (GDC-0449) | Approved | Metastatic or locally advanced Basal Cell Carcinoma (BCC) | Objective response rate of 47.6% for locally advanced BCC and 33.3% for metastatic BCC.[17] |
| Sonidegib (LDE225) | Approved | Locally advanced Basal Cell Carcinoma (BCC) | Objective response rate of 57.6% in locally advanced BCC.[17] |
| Glasdegib (PF-04449913) | Approved | In combination with low-dose cytarabine for newly-diagnosed Acute Myeloid Leukemia (AML) in adults ≥75 years or with comorbidities precluding intensive chemotherapy.[18] | Showed superior overall survival and complete response when combined with low-dose cytarabine in the Phase 2 Bright AML 1003 trial.[18] |
| Taladegib (LY2940680) | Investigational | Advanced solid tumors, including BCC | Well-tolerated in a dose-escalation study up to 400 mg.[19] |
| Saridegib (IPI-926) | Investigational | Myelofibrosis, Chondrosarcoma | Phase 2 studies were terminated due to lack of efficacy.[20][21] |
| TAK-441 | Investigational | Advanced solid tumors | Showed strong inhibition of Gli1 mRNA expression in skin.[13] Clinical development was suspended.[16][17] |
| BMS-833923 (XL-139) | Investigational | Advanced or metastatic solid tumors | Generally well-tolerated in a Phase 1 study.[22] |
| LEQ-506 | Investigational | - | Showed efficacy in a cell line with the SMO-D473H resistance mutation.[16] |
Resistance to SMO Antagonists
A significant challenge in the clinical use of SMO antagonists is the development of drug resistance. The primary mechanisms of resistance include:
-
Mutations in the SMO gene: Specific mutations, such as D473H, can alter the drug-binding pocket of the SMO protein, reducing the affinity of the antagonist.[23]
-
Amplification of downstream components: Increased expression of downstream effectors of the Hedgehog pathway, such as GLI2, can bypass the need for SMO activation.
-
Activation of alternative signaling pathways: Other signaling pathways can be activated to drive tumor growth, rendering the cancer cells independent of Hedgehog signaling.
Next-generation SMO inhibitors, such as TAK-441 and LEQ-506, are being developed to overcome some of these resistance mechanisms, particularly those arising from SMO mutations.[14][16][23]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of SMO antagonists.
Hedgehog Signaling Luciferase Reporter Assay
This assay is widely used to measure the transcriptional activity of the Hedgehog pathway.[24][25][26] It relies on a reporter construct containing a Gli-responsive promoter driving the expression of a luciferase gene.
Objective: To quantify the inhibitory effect of SMO antagonists on Hedgehog pathway signaling.
Materials:
-
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization).
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.
-
Sonic Hedgehog (SHH) conditioned medium or a small molecule SMO agonist (e.g., SAG).
-
SMO antagonist compounds.
-
96-well cell culture plates.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere and become confluent.
-
Serum Starvation: The day before treatment, replace the growth medium with a low-serum medium.
-
Compound Treatment: Treat the cells with a serial dilution of the SMO antagonist compounds for a specified period (e.g., 2 hours) before stimulating the pathway.
-
Pathway Activation: Add SHH conditioned medium or a SMO agonist (e.g., SAG) to the wells to activate the Hedgehog pathway. Include a vehicle control (e.g., DMSO) and a positive control (pathway activation without inhibitor).
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the log concentration of the SMO antagonist to determine the IC50 value.
SMO Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the SMO receptor.
Objective: To determine the binding affinity of SMO antagonists to the SMO receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human SMO receptor.
-
Radiolabeled SMO ligand (e.g., [³H]-Cyclopamine).
-
Test SMO antagonist compounds.
-
Unlabeled SMO antagonist (for determining non-specific binding).
-
Scintillation cocktail and vials.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled SMO ligand, and varying concentrations of the test SMO antagonist.
-
Non-Specific Binding Control: Include wells containing a high concentration of an unlabeled SMO antagonist to determine the level of non-specific binding.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the SMO antagonist to determine the IC50 or Ki value.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of SMO antagonists in a preclinical animal model of a Hedgehog-driven cancer.
Objective: To assess the in vivo anti-tumor activity of SMO antagonists.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Hedgehog-dependent tumor cells (e.g., medulloblastoma or basal cell carcinoma cell lines) or patient-derived xenograft (PDX) models.[27]
-
SMO antagonist compounds formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flanks of the mice. For orthotopic models, implant the cells into the relevant organ (e.g., cerebellum for medulloblastoma).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the SMO antagonist or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage for the treatment groups compared to the control group. Statistical analysis should be performed to determine the significance of the anti-tumor effect.
Conclusion
The development of SMO antagonists represents a significant advancement in the targeted therapy of Hedgehog-driven cancers. While first-generation inhibitors like vismodegib and sonidegib have shown clinical efficacy, the emergence of drug resistance remains a major hurdle. This comparative guide provides a framework for understanding the relative performance of different SMO antagonists and highlights the importance of continued research into next-generation inhibitors and combination therapies to overcome resistance and improve patient outcomes. The provided experimental protocols serve as a resource for researchers to standardize their evaluation of novel SMO-targeting compounds.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 3. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glasdegib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 6. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saridegib - Wikipedia [en.wikipedia.org]
- 13. Phase I Dose-Escalation Trial of the Oral Investigational Hedgehog Signaling Pathway Inhibitor TAK-441 in Patients with Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Infinity terminates Phase 2 study of saridegib - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SMO-IN-1: A Guide for Laboratory Professionals
SMO-IN-1 is an orally active Smoothened (SMO) inhibitor used in research. As its toxicological and ecological properties are not fully documented, it must be handled as a potentially hazardous substance. The following procedures are designed to ensure the safe and compliant disposal of this compound and its associated waste.
Essential Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is crucial to establish a waste disposal plan. Personnel handling this compound should be trained on the potential hazards and the required safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
-
Waste Characterization and Segregation:
-
Pure this compound: Unused or expired pure this compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, etc.), absorbent paper, and weighing boats, should be considered chemically contaminated solid waste.
-
Liquid Waste: Solutions containing this compound must be collected as hazardous liquid waste. Do not mix with incompatible solvents.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[1]
-
-
Waste Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste being collected. For solid waste, a sealable pail or drum lined with a clear plastic bag is often appropriate.[2] For liquid waste, use screw-cap bottles, preferably plastic-coated glass to prevent breakage.
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3][4]
-
The label must include:
-
The full chemical name: "this compound" (and any other components in a mixture).
-
The approximate concentration and volume/mass.
-
The date the waste was first added to the container.
-
The principal investigator's name and lab location.[4]
-
Appropriate hazard pictograms if known.
-
-
-
Storage of Hazardous Waste:
-
Waste containers must be kept closed at all times, except when adding waste.[5]
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6]
-
Segregate incompatible waste streams to prevent accidental reactions. For instance, store acids and bases separately.[5][6]
-
Liquid waste containers should be placed in secondary containment to prevent spills.[3][5]
-
-
Arranging for Disposal:
-
Once a waste container is full (typically no more than 90% capacity), or if it has been in storage for a designated period (e.g., one year), arrange for its disposal.[6]
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.[5] Do not transport hazardous waste outside of the laboratory yourself.
-
Quantitative Data (Representative Smoothened Inhibitor: Vismodegib)
As specific data for this compound is unavailable, the following table presents information for a similar Smoothened inhibitor, Vismodegib, to provide an indication of its physical and chemical properties.
| Property | Value |
| CAS Number | 879085-55-9 |
| Molecular Formula | C₁₉H₁₄Cl₂N₂O₃S |
| Molecular Weight | 421.3 g/mol |
| Appearance | Solid |
| Melting Point | 179-181°C |
| Flash Point | 293.4°C |
| Water Solubility | No data available |
| Hazard Classification | Reproductive toxicity (Category 2)[7] |
Source: Vismodegib Safety Data Sheet.[7][8]
Experimental Protocols
No specific experimental protocols involving the disposal of this compound were found. The disposal procedures outlined above are based on general laboratory safety guidelines for chemical waste.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound laboratory waste.
References
- 1. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cellagentech.com [cellagentech.com]
Personal protective equipment for handling SMO-IN-1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of SMO-IN-1, a potent and orally active Smoothened (SMO) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and mitigate potential environmental impact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Required when there is a significant risk of splashing or aerosol generation. Must be worn in conjunction with safety goggles. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is required to protect skin and clothing. |
| Chemical-resistant Apron | Recommended when handling larger quantities of this compound or when there is a higher risk of spills. | |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Respirator | An N95 or higher-rated respirator may be required for certain procedures, such as cleaning up large spills. Consult your institution's environmental health and safety department for specific guidance. |
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Appearance | Solid powder |
| Molecular Formula | C₂₉H₂₇F₃N₄O₃ |
| Molecular Weight | 552.55 g/mol |
| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in water. |
| Storage | Store at -20°C for long-term storage. |
Toxicity and Hazard Information
This compound is a bioactive molecule and should be handled with care. The toxicological properties are not fully characterized, and it should be treated as a potentially hazardous substance.
| Hazard Category | Description |
| Acute Toxicity | The acute toxicity of this compound has not been fully evaluated. Assume it is toxic if ingested, inhaled, or absorbed through the skin. |
| Chronic Toxicity | The long-term health effects of exposure to this compound are unknown. |
| Carcinogenicity | Not classified as a carcinogen. |
| Mutagenicity | The mutagenic potential of this compound has not been determined. |
| Teratogenicity | The teratogenic potential of this compound has not been determined. |
Handling and Storage Procedures
Strict adherence to the following procedures is necessary to minimize the risk of exposure and maintain the integrity of the compound.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's environmental health and safety (EHS) department immediately.
-
If the package is intact, transfer it to the designated storage area.
Preparation of Solutions
-
All work with solid this compound and the preparation of stock solutions must be performed in a certified chemical fume hood.
-
Wear all mandatory personal protective equipment as outlined in Section 1.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder using an analytical balance within the fume hood.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid aerosolization.
-
Ensure the compound is fully dissolved before use in experiments.
Storage
-
Store this compound in its original, tightly sealed container in a designated, well-ventilated, and secure location.
-
For long-term storage, maintain the compound at -20°C.
-
Label the storage location with appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Waste Disposal Procedure
-
All hazardous waste containers must be kept closed when not in use.
-
Store waste containers in a secondary containment tray in a designated and secure area.
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your EHS department for guidance.
Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Hedgehog Signaling Pathway and the Role of this compound
This compound is an inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial in embryonic development and has been implicated in the progression of certain cancers.
In the "off" state of the Hh pathway, the Patched (PTCH) receptor inhibits SMO. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes.
This compound acts by binding to and inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors and blocking the Hh signaling cascade.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
